Product packaging for Isoacteoside(Cat. No.:CAS No. 61303-13-7)

Isoacteoside

Cat. No.: B1238533
CAS No.: 61303-13-7
M. Wt: 624.6 g/mol
InChI Key: FNMHEHXNBNCPCI-QEOJJFGVSA-N
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Description

Isoacteoside is a phenylethanoid glycoside isolated from various medicinal plants, including Monochasma savatieri , and is a key component in traditional remedies . This compound is of significant interest for its potent anti-inflammatory properties. Research demonstrates that this compound exhibits its effects by specifically blocking Toll-like Receptor 4 (TLR4) dimerization . This initial inhibition leads to a downstream suppression of key signaling pathways, including the NF-κB and MAPK pathways, resulting in reduced expression of pro-inflammatory mediators such as COX-2, iNOS, TNF-α, IL-6, and IL-1β . In vivo studies have shown that this compound can effectively inhibit xylene-induced ear edema and protect against LPS-induced acute kidney injury . Beyond its anti-inflammatory action, this compound displays notable neuroprotective potential. Studies indicate it can protect against amyloid β peptide-induced cytotoxicity and cognitive deficits in vivo, with effects attributed to reducing amyloid deposition and counteracting central cholinergic dysfunction . Furthermore, this compound shows inhibitory activity against the formation of advanced glycation end products (AGEs) in vitro, suggesting potential research value in metabolic diseases . It is important to note that this compound has been reported to have low oral bioavailability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36O15 B1238533 Isoacteoside CAS No. 61303-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMHEHXNBNCPCI-QEOJJFGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317837
Record name Isoacteoside
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Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61303-13-7
Record name Isoacteoside
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Record name Isoacteoside
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Record name iso-acteoside
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Record name Isoacteoside
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Record name ISOACTEOSIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Isoacteoside in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoacteoside, a phenylethanoid glycoside and a structural isomer of acteoside, exhibits a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. This document includes a compilation of available quantitative data, detailed experimental protocols for key research techniques, and visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers in phytochemistry, biotechnology, and drug development.

Introduction

Phenylethanoid glycosides (PhGs) are a diverse class of natural products widely distributed in the plant kingdom, with this compound and its isomer acteoside being among the most studied. This compound is characterized by a hydroxytyrosol and a caffeic acid moiety attached to a central glucose unit, with the caffeoyl group specifically esterified at the 6'-position of the glucose. This structural feature distinguishes it from acteoside, where the caffeoyl group is at the 4'-position. While the biosynthesis of acteoside has been more extensively studied, the pathway leading to this compound is understood to follow a similar route, diverging at the final acylation step. This guide will focus on the elucidated and putative steps of this compound formation.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, which is responsible for the synthesis of a vast array of secondary metabolites in plants. The pathway can be broadly divided into three main stages:

  • Formation of the Hydroxytyrosol Moiety: This part of the pathway originates from the aromatic amino acid L-tyrosine.

  • Formation of the Caffeoyl Moiety: This branch starts with the aromatic amino acid L-phenylalanine.

  • Assembly and Final Modification: This stage involves the glycosylation of the hydroxytyrosol aglycone and the subsequent acylation to form this compound.

Biosynthesis of the Hydroxytyrosol Aglycone

The formation of hydroxytyrosol begins with L-tyrosine, which undergoes a series of enzymatic conversions:

  • Tyrosine to Tyramine: L-tyrosine is decarboxylated by tyrosine decarboxylase (TyDC) to yield tyramine.

  • Tyramine to Dopamine: Tyramine is then hydroxylated by tyramine hydroxylase (TH) or a polyphenol oxidase (PPO) to form dopamine.

  • Dopamine to Hydroxytyrosol: Dopamine can be further converted to hydroxytyrosol through a series of reactions that may involve deamination, oxidation, and reduction, although the precise enzymatic steps are not fully elucidated in all plant species.

Biosynthesis of the Caffeoyl Moiety (Caffeoyl-CoA)

The caffeoyl moiety is derived from L-phenylalanine through the core phenylpropanoid pathway:

  • Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

  • Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the 4-position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid.

  • p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA.

  • p-Coumaroyl-CoA to Caffeoyl-CoA: Finally, p-coumaroyl-CoA is hydroxylated at the 3-position by p-coumaroyl shikimate 3'-hydroxylase (C3'H) , another cytochrome P450 enzyme, to produce caffeoyl-CoA.

Assembly and Final Acylation to this compound

This final stage involves the convergence of the two branches and the key regioselective acylation:

  • Glycosylation of Hydroxytyrosol: Hydroxytyrosol is glycosylated at the 1-hydroxyl group by a UDP-glucose:phenylethanoid glucosyltransferase (UGT) to form hydroxytyrosol 1-O-β-D-glucoside. Several UGTs from the UGT85 family have been implicated in this step for related phenylethanoid glycosides.

  • Rhamnosylation: Subsequently, a rhamnosyltransferase attaches a rhamnose sugar to the glucose moiety.

  • Regioselective Acylation to form this compound: The key step differentiating this compound from acteoside biosynthesis is the regioselective transfer of the caffeoyl group from caffeoyl-CoA to the 6'-hydroxyl group of the glucose moiety of the glycosylated hydroxytyrosol intermediate. This reaction is catalyzed by a putative caffeoyl-CoA:phenylethanoid glucoside 6'-O-caffeoyltransferase , which belongs to the BAHD family of acyltransferases. While a specific enzyme for this 6'-acylation has not been definitively characterized, studies on the biosynthesis of the 4'-acylated isomer, acteoside, have identified BAHD acyltransferases with high regioselectivity, suggesting a similar enzyme is responsible for this compound formation[1][2]. Research in sesame (Sesamum indicum) has shown that certain acyltransferases can catalyze caffeoylation at both the 4'- and 6'-positions, although with different efficiencies[3].

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Isoacteoside_Biosynthesis cluster_hydroxytyrosol Hydroxytyrosol Moiety Biosynthesis cluster_caffeoyl Caffeoyl Moiety Biosynthesis cluster_assembly Assembly and Acylation L-Tyrosine L-Tyrosine Tyramine Tyramine L-Tyrosine->Tyramine TyDC Dopamine Dopamine Tyramine->Dopamine TH/PPO Hydroxytyrosol Hydroxytyrosol Dopamine->Hydroxytyrosol Hydroxytyrosol_1_O_glucoside Hydroxytyrosol 1-O-glucoside Hydroxytyrosol->Hydroxytyrosol_1_O_glucoside UGT L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3'H This compound This compound Caffeoyl-CoA->this compound Intermediate_Glycoside Intermediate Glycoside (with Rhamnose) Hydroxytyrosol_1_O_glucoside->Intermediate_Glycoside Rhamnosyl- transferase Intermediate_Glycoside->this compound Putative 6'-O-Caffeoyl- transferase (BAHD family)

Caption: Proposed biosynthetic pathway of this compound in plants.

Quantitative Data

The concentration of this compound can vary significantly between plant species and even different tissues within the same plant. The following table summarizes some reported quantitative data for this compound in various plant species.

Plant SpeciesPlant PartThis compound ContentAnalytical MethodReference
Plantago asiatica L.LeavesDetected (peak identified)HPLC[4]
Plantago lanceolata L.LeavesVaries by cultivar and seasonHPLC[5]
Cistanche deserticolaStems13.0 mg from 297 mg extractHSCCC-HPLC[6]

Experimental Protocols

Metabolite Extraction from Plant Tissue for Phenylethanoid Glycoside Analysis

This protocol provides a general method for extracting PhGs, including this compound, from plant material.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • 80% (v/v) Methanol

  • Mortar and pestle or tissue homogenizer

  • Centrifuge tubes (e.g., 1.5 mL or 15 mL)

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use freeze-dried tissue.

  • Grind the frozen or freeze-dried tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Weigh approximately 100 mg of the powdered tissue into a centrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture in a sonicator bath for 30 minutes at room temperature.

  • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new centrifuge tube.

  • Repeat the extraction of the pellet with another 1 mL of 80% methanol to ensure complete extraction.

  • Combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extract at -20°C until HPLC analysis.

HPLC Quantification of this compound

This protocol outlines a typical HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV-vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B (linear gradient)

    • 25-30 min: 30-50% B (linear gradient)

    • 30-35 min: 50-10% B (linear gradient)

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of this compound standard of known concentration in methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared plant extracts.

  • Identify the this compound peak in the chromatograms of the extracts by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the extracts using the calibration curve.

Heterologous Expression and Functional Characterization of a Candidate 6'-O-Acyltransferase in Saccharomyces cerevisiae

This protocol describes a general workflow for expressing a candidate plant acyltransferase gene in yeast to verify its function.

Materials:

  • Yeast expression vector (e.g., pYES2).

  • Competent Saccharomyces cerevisiae cells (e.g., INVSc1).

  • Yeast transformation kit.

  • Synthetic complete (SC) medium with appropriate dropout supplements.

  • Galactose (for induction of gene expression).

  • Substrates: Hydroxytyrosol 1-O-glucoside (or a suitable precursor) and Caffeoyl-CoA.

  • Yeast protein extraction buffer.

  • Glass beads.

  • Enzyme assay buffer.

  • LC-MS system for product analysis.

Procedure:

1. Gene Cloning and Yeast Transformation: a. Amplify the full-length coding sequence of the candidate acyltransferase gene from plant cDNA. b. Clone the amplified gene into a yeast expression vector under the control of a galactose-inducible promoter (e.g., GAL1). c. Transform the expression construct into competent S. cerevisiae cells using a standard yeast transformation protocol. d. Select for transformed yeast colonies on appropriate SC dropout medium.

2. Protein Expression: a. Inoculate a single colony of transformed yeast into SC dropout medium containing glucose and grow overnight. b. Inoculate a larger culture with the overnight culture in SC dropout medium containing raffinose and grow to mid-log phase. c. Induce protein expression by adding galactose to a final concentration of 2% (w/v) and incubate for 16-24 hours at 30°C.

3. Crude Protein Extraction: a. Harvest the yeast cells by centrifugation. b. Resuspend the cell pellet in yeast protein extraction buffer. c. Lyse the cells by vortexing with glass beads. d. Clarify the lysate by centrifugation to obtain the crude protein extract (supernatant).

4. Enzyme Assay: a. Set up the enzyme reaction mixture containing:

  • Crude protein extract.
  • Hydroxytyrosol 1-O-glucoside.
  • Caffeoyl-CoA.
  • Enzyme assay buffer (e.g., phosphate buffer, pH 7.0). b. Incubate the reaction at 30°C for a defined period (e.g., 1 hour). c. Stop the reaction by adding an equal volume of methanol or by heat inactivation. d. Centrifuge to pellet any precipitated protein.

5. Product Analysis: a. Analyze the supernatant by LC-MS. b. Compare the retention time and mass spectrum of the product with an authentic this compound standard to confirm the identity of the reaction product. c. A control reaction with crude protein from yeast transformed with an empty vector should be included to ensure the observed activity is due to the expressed plant enzyme.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the functional characterization of a candidate acyltransferase.

Acyltransferase_Characterization_Workflow cluster_cloning Gene Cloning and Transformation cluster_expression Protein Expression and Extraction cluster_assay Enzyme Assay and Analysis Amplify_Gene Amplify Candidate Acyltransferase Gene Clone_Vector Clone into Yeast Expression Vector Amplify_Gene->Clone_Vector Transform_Yeast Transform into S. cerevisiae Clone_Vector->Transform_Yeast Select_Colonies Select Transformed Colonies Transform_Yeast->Select_Colonies Induce_Expression Induce Protein Expression with Galactose Select_Colonies->Induce_Expression Harvest_Cells Harvest Yeast Cells Induce_Expression->Harvest_Cells Extract_Protein Extract Crude Protein Harvest_Cells->Extract_Protein Enzyme_Reaction Perform Enzyme Assay with Substrates Extract_Protein->Enzyme_Reaction Stop_Reaction Stop Reaction Enzyme_Reaction->Stop_Reaction Analyze_Product Analyze Product by LC-MS Stop_Reaction->Analyze_Product Confirm_Identity Confirm this compound Formation Analyze_Product->Confirm_Identity

Caption: Workflow for heterologous expression and functional characterization of a candidate this compound acyltransferase.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the intricate metabolic networks within plants. While the general framework of the pathway is understood, the specific enzyme responsible for the key 6'-O-caffeoylation step remains to be definitively identified and characterized in most plant species. Future research should focus on the discovery and functional characterization of this putative BAHD acyltransferase. The elucidation of its kinetic properties and substrate specificity will be paramount for successful metabolic engineering strategies. Furthermore, a deeper understanding of the regulatory mechanisms governing the expression of the biosynthetic genes will be crucial for optimizing this compound production in either native plant systems or heterologous microbial hosts. The protocols and data presented in this guide provide a solid foundation for researchers to advance our knowledge of this compound biosynthesis and unlock its potential for pharmaceutical applications.

References

Spectroscopic Profile of Isoacteoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isoacteoside, a phenylethanoid glycoside of significant interest in pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and analysis in complex matrices.

Mass Spectrometry Data

High-resolution mass spectrometry of this compound is typically performed using electrospray ionization (ESI) in negative ion mode, which readily produces a deprotonated molecular ion.

Table 1: High-Resolution ESI-MS Data for this compound

Ion DescriptionObserved m/zTheoretical m/zMolecular Formula
[M-H]⁻623.1984623.1976C₂₉H₃₅O₁₅⁻

The fragmentation pattern of this compound in MS/MS experiments provides valuable structural information, primarily through the cleavage of glycosidic and ester linkages.

Table 2: Key MS/MS Fragmentation Data for this compound ([M-H]⁻ at m/z 623)

Fragment Ion (m/z)Proposed Neutral LossStructure of Fragment
461C₉H₈O₃ (Caffeoyl moiety)[M-H-caffeoyl]⁻
489C₆H₁₀O₅ (Rhamnose)[M-H-rhamnose]⁻

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound is heavily reliant on a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy (COSY, HSQC, HMBC). The data presented here is based on spectra recorded in deuterated methanol (CD₃OD).

Table 3: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone (Phenylethanol moiety)
α2.78t7.0
β3.95m
1'131.6s
2'6.68d2.0
5'6.67d8.0
6'6.55dd8.0, 2.0
Aglycone (Caffeoyl moiety)
27.04d2.0
56.77d8.2
66.93dd8.2, 2.0
7 (α)6.27d15.9
8 (β)7.58d15.9
Glucose Moiety
1''4.38d7.8
2''3.52m
3''3.65t9.0
4''4.91t9.5
5''3.69m
6''a4.35dd11.8, 2.2
6''b4.52dd11.8, 6.0
Rhamnose Moiety
1'''5.18d1.5
2'''3.92m
3'''3.60dd9.5, 3.2
4'''3.33t9.5
5'''3.55m
6'''1.09d6.2

Table 4: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ, ppm)
Aglycone (Phenylethanol moiety)
α36.5
β72.1
1'131.6
2'117.2
3'146.1
4'144.8
5'116.5
6'121.3
Aglycone (Caffeoyl moiety)
1127.8
2115.3
3146.8
4149.8
5116.2
6123.0
7 (α)148.3
8 (β)114.5
9 (C=O)168.4
Glucose Moiety
1''104.2
2''76.2
3''81.5
4''71.8
5''76.0
6''64.8
Rhamnose Moiety
1'''102.9
2'''72.3
3'''72.1
4'''73.8
5'''70.7
6'''18.0

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Mass Spectrometry (UPLC-Q-TOF-MS)
  • Instrumentation: Waters ACQUITY UPLC system coupled to a Xevo G2-XS QTOF Mass Spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Elution Gradient: A typical gradient starts with a low percentage of B, which is gradually increased to elute compounds of increasing hydrophobicity.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • MS Analysis:

    • Ionization Mode: ESI negative.

    • Capillary Voltage: 2.0 - 3.0 kV.

    • Cone Voltage: 40 V.

    • Source Temperature: 100 - 120 °C.

    • Desolvation Temperature: 350 - 450 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

    • Acquisition Range: m/z 50 - 1200.

    • MS/MS: Collision-induced dissociation (CID) with argon as the collision gas. Collision energy can be ramped (e.g., 20-40 eV) to obtain comprehensive fragmentation information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD spectrometer (or equivalent) operating at a proton frequency of 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: 5-10 mg of purified this compound is dissolved in ~0.5 mL of deuterated methanol (CD₃OD).

  • ¹H NMR:

    • Pulse Program: zg30 or similar standard pulse sequence.

    • Acquisition Parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: zgpg30 with proton decoupling.

    • Acquisition Parameters: 1024-4096 scans, spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf) are used.

    • COSY: Spectral widths in both dimensions are set to encompass all proton signals.

    • HSQC: The spectral width in F2 (¹H) is set to cover the proton chemical shift range, and in F1 (¹³C) to cover the carbon chemical shift range.

    • HMBC: Optimized for a long-range coupling constant of 8 Hz to observe 2- and 3-bond correlations.

Mandatory Visualizations

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow_for_this compound cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_ms_data MS Data Acquisition & Processing cluster_nmr_data NMR Data Acquisition & Processing cluster_final Final Characterization start Plant Material extraction Extraction & Fractionation start->extraction purification Purification (e.g., HPLC) extraction->purification ms Mass Spectrometry (UPLC-Q-TOF-MS) purification->ms nmr NMR Spectroscopy purification->nmr ms1 Full Scan MS (Accurate Mass) ms->ms1 ms2 MS/MS (Fragmentation) ms->ms2 nmr_1d 1D NMR (¹H, ¹³C) nmr->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr->nmr_2d ms_proc Data Processing & Interpretation ms1->ms_proc ms2->ms_proc final_structure Complete Spectroscopic Profile of this compound ms_proc->final_structure nmr_proc Data Processing & Structure Elucidation nmr_1d->nmr_proc nmr_2d->nmr_proc nmr_proc->final_structure

Isoacteoside: A Comprehensive Technical Guide to its Biological Origins, Distribution, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoacteoside, a phenylethanoid glycoside, is a naturally occurring bioactive compound demonstrating significant therapeutic potential, particularly in the realm of anti-inflammatory applications. As a structural isomer of the more extensively studied acteoside (verbascoside), this compound is gaining increasing attention for its distinct biological activities. This technical guide provides an in-depth exploration of the biological origin, distribution across the plant kingdom, and current understanding of the biosynthetic pathways of this compound. Furthermore, it details established experimental protocols for its extraction, isolation, and quantification, and visually elucidates its mechanism of action through signaling pathway diagrams. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic promise of this compound.

Introduction

Phenylethanoid glycosides (PhGs) are a diverse class of water-soluble natural products widely distributed in the plant kingdom. Among them, this compound, also known as isoverbascoside, has emerged as a compound of significant interest due to its potent anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Structurally, it is an isomer of acteoside, differing in the position of the caffeoyl group on the central glucose moiety.[1][3] While often found in lower concentrations than its isomer, the unique biological profile of this compound necessitates a deeper understanding of its natural sources and production. This guide synthesizes the current knowledge on the botanical distribution, biosynthesis, and analytical methodologies pertaining to this compound, providing a foundational resource for future research and development.

Biological Origin and Distribution

This compound is predominantly found in plants of the order Lamiales, where it frequently co-occurs with acteoside.[1][4] Its presence has been documented in numerous plant families, including:

  • Lamiaceae (Mint family): Species within this family are known producers of various PhGs.

  • Plantaginaceae (Plantain family): Notably, species of the genus Plantago are well-documented sources of both acteoside and this compound.[5][6]

  • Orobanchaceae (Broomrape family): Parasitic plants of this family, such as those from the genus Cistanche, are rich sources of PhGs, including this compound.[7][8]

  • Verbenaceae (Verbena family): Various members of this family have been shown to contain this compound.

  • Acanthaceae (Acanthus family): Species such as Acanthus ebracteatus have been reported to contain this compound.[8]

  • Oleaceae (Olive family): While acteoside is more commonly reported, its isomer can also be present.

  • Gesneriaceae: This family is also known to produce a variety of phenylethanoid glycosides.[9]

While this compound is widely distributed, it is generally considered a minor component compared to acteoside in most plant sources.[1]

Quantitative Distribution of this compound and Acteoside in Selected Plant Species

The following table summarizes the quantitative analysis of this compound and its isomer, acteoside (verbascoside), in various plant species from the order Lamiales. This data highlights the variability in the content of these compounds across different species and the common observation of lower concentrations of this compound.

Plant SpeciesFamilyPlant PartExtraction SolventThis compound Content (µg/g DW)Acteoside (Verbascoside) Content (µg/g DW)Reference
Barleria prionitisAcanthaceaeNot specifiedWater13,273.36 ± 72.86-[4]
Barleria lupulinaAcanthaceaeNot specifiedWater10,183.33 ± 1,208.70-[4]
Rhinacanthus nasutusAcanthaceaeNot specifiedWater7,633.33 ± 1,004.16-[4]
Orthosiphon aristatusLamiaceaeNot specifiedWater5,883.33 ± 208.17-[4]
Nicoteba betonicaLamiaceaeNot specifiedWater4,580.89 ± 113.72-[4]
Plantago psylliumPlantaginaceaeSeedsn-butanol extract17.9 mg/g of extract168.7 mg/g of extract[10]

Note: The study by Chelyn et al. (2022) focused on verbascoside and isoverbascoside levels, and for some entries, the specific isomer was not delineated in the provided search snippets. The data from Li et al. (2005) is presented as mg per gram of n-butanol extract, not dry weight of the plant material.

Biosynthesis of this compound

The biosynthetic pathway of acteoside is more extensively characterized than that of this compound. It is generally accepted that the biosynthesis of these related compounds involves the convergence of the phenylpropanoid and tyrosine-derived pathways.

The current understanding suggests two primary routes for the formation of this compound:

  • Isomerization of Acteoside: There is evidence to suggest that this compound can be formed through the non-enzymatic isomerization of acteoside, where the caffeoyl group migrates from the C4 to the C6 position of the glucose moiety. This isomerization can be influenced by factors such as pH and temperature during extraction and storage.

  • Direct Enzymatic Synthesis: While not definitively proven, it is plausible that a specific acyltransferase enzyme could directly catalyze the acylation of the C6 hydroxyl group of the precursor molecule with a caffeoyl moiety, leading to the direct synthesis of this compound. However, specific enzymes responsible for this direct pathway have yet to be identified.

Putative Biosynthetic Pathway

The biosynthesis of the precursor phenylethanoid glycoside involves the following key steps:

  • Phenylpropanoid Pathway: Phenylalanine is converted to caffeoyl-CoA.

  • Tyrosine-derived Pathway: Tyrosine is converted to hydroxytyrosol.

  • Glycosylation: Hydroxytyrosol is glycosylated to form hydroxytyrosol-glucoside.

  • Acylation and further Glycosylation: The central glucose is then acylated with caffeoyl-CoA and glycosylated with rhamnose to form acteoside or this compound.

The final acylation step is the likely point of divergence between the biosynthesis of acteoside and this compound.

Experimental Protocols

Extraction and Isolation of this compound

A detailed protocol for the isolation and purification of this compound from Plantago psyllium seeds using High-Speed Counter-Current Chromatography (HSCCC) has been established.

Protocol: Isolation of this compound from Plantago psyllium Seeds

  • Extraction:

    • Powdered seeds of Plantago psyllium are extracted with 70% ethanol.

    • The ethanol extract is concentrated under reduced pressure and then partitioned between water and n-butanol.

    • The n-butanol fraction, enriched with phenylethanoid glycosides, is collected and concentrated.

  • HSCCC Separation:

    • Solvent System: A two-phase solvent system of ethyl acetate-water (1:1, v/v) is prepared and equilibrated.

    • Instrumentation: A high-speed counter-current chromatograph is prepared by filling the column with the upper stationary phase, followed by pumping the lower mobile phase at a specific flow rate.

    • Sample Injection: The dried n-butanol extract is dissolved in a mixture of the upper and lower phases and injected into the HSCCC system.

    • Fraction Collection: The effluent from the column is continuously monitored by UV detection, and fractions are collected.

    • Purification: Fractions containing this compound are pooled, concentrated, and may be subjected to a second round of HSCCC for further purification if necessary.

  • Analysis and Identification:

    • The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).

    • The structure is confirmed by spectroscopic methods such as UV, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Workflow for this compound Isolation

G plant_material Plant Material (e.g., Plantago psyllium seeds) extraction Extraction with 70% Ethanol plant_material->extraction partitioning Liquid-Liquid Partitioning (n-butanol/water) extraction->partitioning n_butanol_extract n-Butanol Extract partitioning->n_butanol_extract hsccc High-Speed Counter-Current Chromatography (HSCCC) n_butanol_extract->hsccc fraction_collection Fraction Collection hsccc->fraction_collection purification Pooling and Concentration of this compound Fractions fraction_collection->purification analysis Purity and Structural Analysis (HPLC, LC-MS, NMR) purification->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: Workflow for the extraction and isolation of this compound.

Quantification of this compound

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in complex plant extracts.

Protocol: UPLC-MS/MS Quantification of this compound

  • Sample Preparation:

    • A known weight of the dried and powdered plant material is extracted with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or maceration.

    • The extract is filtered and diluted to a known volume.

    • For plasma samples, protein precipitation with a solvent like methanol is performed.[11]

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a UPLC HSS T3 column, is typically used.

    • Mobile Phase: A gradient elution with a binary solvent system, commonly consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

    • Injection Volume: A small injection volume (e.g., 1-5 µL) is used.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is used, often in negative ion mode for phenylethanoid glycosides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification:

    • A calibration curve is constructed using a series of standard solutions of purified this compound of known concentrations.

    • The concentration of this compound in the samples is determined by interpolating the peak area ratios of the analyte to the internal standard on the calibration curve.

Signaling Pathways Modulated by this compound

This compound exerts its potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade.

TLR4 Signaling Pathway Inhibition by this compound

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Dimerization LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits TRIF TRIF TLR4->TRIF Recruits TAK1 TAK1 MyD88->TAK1 TRIF->TAK1 IKK IKK TAK1->IKK JNK_p38 JNK/p38 MAPK TAK1->JNK_p38 IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkappaB_inactive NF-κB (p65/p50) IKK->NFkappaB_inactive Activates IkappaB->NFkappaB_inactive Inhibits NFkappaB_active NF-κB (p65/p50) NFkappaB_inactive->NFkappaB_active Translocates AP1_inactive AP-1 JNK_p38->AP1_inactive Activates AP1_active AP-1 AP1_inactive->AP1_active Translocates inflammatory_genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6, IL-1β) NFkappaB_active->inflammatory_genes Induces AP1_active->inflammatory_genes Induces This compound This compound This compound->TLR4 Inhibits

Caption: this compound inhibits TLR4 dimerization, blocking downstream NF-κB and MAPK signaling.

Upon stimulation by lipopolysaccharide (LPS), TLR4 dimerizes and recruits adaptor proteins MyD88 and TRIF.[1][9] This initiates a downstream signaling cascade involving TAK1, which in turn activates the IKK complex and MAPKs (JNK and p38).[1][9] Activation of the IKK complex leads to the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus.[9] Simultaneously, activated MAPKs lead to the activation of the transcription factor AP-1.[1] Both NF-κB and AP-1 induce the expression of pro-inflammatory genes, such as COX-2, iNOS, TNF-α, IL-6, and IL-1β.[1][9]

This compound has been shown to inhibit the initial step of this cascade by blocking LPS-induced TLR4 dimerization.[1] This upstream inhibition prevents the recruitment of MyD88 and TRIF, thereby attenuating the activation of both the NF-κB and MAPK pathways and ultimately suppressing the production of inflammatory mediators.[1][9]

Conclusion and Future Directions

This compound is a promising phenylethanoid glycoside with well-documented anti-inflammatory properties. Its widespread, albeit often low-level, distribution in the plant kingdom, particularly in the order Lamiales, presents both challenges and opportunities for its sourcing and production. While often co-occurring with its more abundant isomer, acteoside, the distinct biological activities of this compound warrant further investigation and the development of efficient isolation and synthesis methods.

Future research should focus on:

  • Comprehensive Quantitative Surveys: Broader screening of plant species to identify high-yield natural sources of this compound.

  • Elucidation of Biosynthetic Pathway: Identification of the specific enzymes involved in this compound biosynthesis to enable metabolic engineering approaches for enhanced production in plants or microbial systems.

  • Pharmacokinetic and Pharmacodynamic Studies: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its therapeutic application.

  • Exploration of Other Therapeutic Applications: Further research into its potential as a neuroprotective, antioxidant, and anticancer agent.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and therapeutic application of this compound.

References

Isoacteoside: A Comprehensive Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Phenylethanoid Glycoside Isoacteoside, Detailing its Physicochemical Properties, Biological Activities, and Mechanisms of Action.

Abstract

This compound, a phenylethanoid glycoside found in a variety of plant species, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, with a focus on its core chemical identifiers, and summarizes key quantitative data and experimental insights relevant to researchers, scientists, and drug development professionals.

Core Chemical and Physical Data

This compound is chemically identified by the CAS Registry Number 61303-13-7 .[1][2][3] Its molecular formula is C29H36O15 , corresponding to a molecular weight of approximately 624.59 g/mol .[1][2][3][4] This compound is also known by its synonym, isoverbascoside.[1][2]

IdentifierValueSource
CAS Number 61303-13-7[1][2][3][5]
Molecular Formula C29H36O15[1][2][3][4]
Molecular Weight 624.59 g/mol [2][3][4]
Synonyms Isoverbascoside[1][2]

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.

Anti-inflammatory Properties

A significant body of research points to the potent anti-inflammatory effects of this compound. These effects are mediated through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (specifically c-Jun N-terminal kinase, p38, and extracellular signal-regulated protein kinase).[5] Furthermore, this compound has been shown to act on caspase-1, a critical component of the inflammasome.[5] Experimental evidence includes the reduction of xylene-induced ear edema in mice.[6]

Antioxidant and Neuroprotective Effects

This compound demonstrates notable antioxidant activity by scavenging free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and inhibiting hydrogen peroxide-induced lipid peroxidation in cell-based assays.[6] These antioxidant properties likely contribute to its neuroprotective effects. Studies have shown that this compound can protect against amyloid-β peptide-induced cytotoxicity and cognitive deficits.[6] In animal models, it has been observed to decrease brain amyloid deposition and improve exploratory behavior in rats infused with amyloid-β (1-42).[6]

Anti-cancer Activity

Emerging research indicates that this compound may possess anti-cancer properties. It has been shown to induce apoptosis and the production of reactive oxygen species (ROS) in OVCAR-3 ovarian cancer cells, leading to a reduction in cell viability.[6] In vivo studies using an OVCAR-3 mouse xenograft model demonstrated that administration of this compound at a dose of 30 mg/kg resulted in the inhibition of tumor growth.[6]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are underpinned by its interaction with several key cellular signaling pathways. The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway, a central regulator of inflammation.

Isoacteoside_NFKB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases This compound This compound This compound->IKK_Complex Inhibits DNA DNA NFkB_active->DNA Translocates to Nucleus & Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

References

A Technical Guide to Commercial Sourcing and Application of Purified Isoacteoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for purified isoacteoside (also known as isoverbascoside), a phenylethanoid glycoside of significant interest for its diverse biological activities. This document offers a comparative analysis of commercial suppliers, detailed experimental protocols for its analysis, and an exploration of its mechanisms of action, particularly its role in key cellular signaling pathways.

Commercial Suppliers of Purified this compound

The availability of high-purity this compound is critical for reproducible in vitro and in vivo studies. A number of reputable suppliers offer this compound, with varying purity levels, quantities, and pricing. The following table summarizes the offerings from several prominent commercial sources. Researchers are advised to request lot-specific certificates of analysis (COA) to verify purity and quality.

SupplierProduct NumberCAS NumberPurityAvailable QuantitiesPrice (USD)Analytical Data Provided
MedChemExpress HY-N002261303-13-799.73%5 mg, 10 mg, 25 mg, 50 mg, 100 mg$82 (5mg) - $474 (100mg)COA, SDS, Handling Instructions
Sigma-Aldrich SMB0101161303-13-7≥90% (LC/MS-ELSD)1 mg~$218 (£195.60)Properties, Safety Info
RayBiotech 331-70036-161303-13-798%20 mg$286Datasheet/CoA
APExBIO B524661303-13-799.15%Not specifiedInquire for pricingCOA, HPLC, NMR, MSDS
LIDE PHARMACEUTICALS N/A61303-13-7≥99%1g, 25kg$10/gramCOA available on request
Cayman Chemical 2079361303-13-7≥98%Not specifiedInquire for pricingN/A
Doron Scientific DS2804461303-13-798%10mgInquire for pricingCOA & SDS on request

Experimental Protocols

Accurate and reliable experimental methods are paramount in research. The following section details standardized protocols for the analysis and quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from methodologies described in the scientific literature for the separation and quantification of this compound.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol).

  • Gradient Elution:

    • 0-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 330 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

  • Data Analysis: Purity is determined by the area percentage of the this compound peak relative to the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful technique for the unambiguous structural elucidation of organic molecules like this compound.[1][4][5][6]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete structure and differentiating it from its isomer, acteoside.

  • Data Analysis: Compare the acquired spectra with published data for this compound to confirm its identity and assess for the presence of any impurities.

Key Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-inflammatory properties, through the modulation of key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB pathway. It has been demonstrated that this compound can directly interfere with the activation of this pathway by preventing the dimerization of Toll-like receptor 4 (TLR4) in response to inflammatory stimuli like lipopolysaccharide (LPS).[7][8][9] This blockade prevents the recruitment of downstream adaptor proteins MyD88 and TRIF, leading to reduced activation of IKK and subsequent phosphorylation and degradation of IκBα. As a result, the translocation of the p65 subunit of NF-κB to the nucleus is inhibited, leading to a downregulation of pro-inflammatory gene expression, including TNF-α, IL-6, and iNOS.[7][8]

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits This compound This compound This compound->TLR4 Inhibits Dimerization IKK IKK MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammation Induces

Figure 1. Inhibition of the NF-κB pathway by this compound.
Modulation of the PI3K/Akt/mTOR Signaling Pathway

Recent studies have also implicated this compound in the regulation of the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and apoptosis.[10] this compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in certain cancer cell lines.[10] This inhibition can lead to the induction of apoptosis and a reduction in cell proliferation, highlighting a potential anti-cancer role for this compound.

PI3K_Akt_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis mTOR->Apoptosis Inhibits This compound This compound This compound->PI3K This compound->Akt This compound->mTOR

Figure 2. Modulation of the PI3K/Akt/mTOR pathway by this compound.

Supplier Selection and Quality Control Workflow

For researchers, the selection of a reliable supplier and the implementation of in-house quality control are crucial steps to ensure the validity of experimental results. The following workflow is recommended.

Supplier_QC_Workflow Start Start: Identify Need for this compound SupplierReview Review Commercial Suppliers (Table 1) Start->SupplierReview RequestCoA Request Lot-Specific Certificate of Analysis SupplierReview->RequestCoA EvaluateData Evaluate Purity and Analytical Data RequestCoA->EvaluateData Purchase Purchase from Selected Supplier EvaluateData->Purchase InHouseQC In-House Quality Control Purchase->InHouseQC HPLC HPLC Analysis (Protocol 1) InHouseQC->HPLC Purity Check NMR NMR Analysis (Protocol 2) InHouseQC->NMR Identity Check Proceed Proceed with Experiments HPLC->Proceed Purity ≥95% ContactSupplier Contact Supplier/ Select Alternative HPLC->ContactSupplier Purity <95% NMR->Proceed Structure Confirmed NMR->ContactSupplier Structure Incorrect

Figure 3. Recommended workflow for supplier selection and quality control.

References

Isoacteoside Solubility: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoacteoside, a phenylethanoid glycoside with notable anti-inflammatory and neuroprotective properties. Understanding the solubility of this compound is critical for its application in research and drug development, from designing in vitro assays to formulating potential therapeutic agents. This document summarizes the available quantitative solubility data, details a standard experimental protocol for solubility determination, and visualizes key biological pathways associated with this compound's mechanism of action.

Quantitative Solubility of this compound

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data to facilitate comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.

SolventSolubilityTemperature
Dimethyl Sulfoxide (DMSO)100 mg/mL[1]Not Specified
Ethanol≥62.5 mg/mL[2]Not Specified
Ethanol30 mg/mL[3]Not Specified
Dimethylformamide (DMF)20 mg/mL[3]Not Specified
Phosphate-Buffered Saline (PBS), pH 7.210 mg/mL[3]Not Specified
Water~2.3 mg/mL (2281 mg/L, estimated)25 °C

Note: While specific quantitative data for methanol and acetone were not found in the reviewed literature, phenylethanoid glycosides as a class are generally soluble in polar organic solvents. Verbascoside, an isomer of this compound, is described as being slightly soluble in methanol.[4]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A robust and widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method. This protocol is suitable for determining the solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, PBS)

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The amount of this compound should be more than what is expected to dissolve to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 48 hours. The agitation ensures thorough mixing and facilitates the dissolution process.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining microparticles, filter the supernatant through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve of known this compound concentrations is used for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Key Biological Signaling Pathways of this compound

This compound exerts its biological effects, particularly its anti-inflammatory actions, by modulating specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by this compound.

Isoacteoside_Anti_inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound This compound->TLR4 Inhibits MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IKK IKK MyD88->IKK Nucleus Nucleus MAPK->Nucleus Translocation AP1 AP-1 IkappaB IκBα IKK->IkappaB Phosphorylates & Inhibits NFkappaB NF-κB (p65) IKK->NFkappaB NFkappaB->Nucleus Translocation NFkappaB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkappaB_n->Inflammatory_Genes AP1->Inflammatory_Genes

Figure 1. this compound's inhibition of the TLR4-mediated inflammatory pathway.

Experimental_Workflow_Solubility Start Start: Excess this compound + Solvent Equilibration Equilibration (24-48h with agitation) Start->Equilibration Phase_Separation Phase Separation (Centrifugation) Equilibration->Phase_Separation Sample_Collection Sample Collection (Supernatant) Phase_Separation->Sample_Collection Filtration Filtration (0.22 µm filter) Sample_Collection->Filtration Dilution Dilution of Saturated Solution Filtration->Dilution Quantification Quantification (HPLC-UV or UV-Vis) Dilution->Quantification Result Solubility Calculation Quantification->Result

Figure 2. Experimental workflow for the shake-flask solubility determination method.

References

Methodological & Application

Application Note & Protocol: Quantification of Isoacteoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed methodology for the quantitative analysis of isoacteoside in plant extracts and other relevant matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantification of this bioactive phenylethanoid glycoside.

Introduction

This compound, a phenylethanoid glycoside and an isomer of acteoside (verbascoside), is a naturally occurring compound found in a variety of medicinal plants, including those of the Plantago and Phlomis genera.[1][2][3][4] It exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making its accurate quantification crucial for quality control of herbal medicines, phytochemical research, and the development of new therapeutic agents.[5] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography to separate this compound from other components in the sample matrix. A C18 stationary phase is utilized with a polar mobile phase, typically a gradient mixture of an acidified aqueous solution and an organic solvent such as acetonitrile or methanol.[1][2] Separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by detecting the UV absorbance of this compound at its maximum wavelength and comparing the peak area to that of a certified reference standard.

Experimental Protocols

Equipment and Reagents
  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance

    • Ultrasonic bath

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm)

    • Volumetric flasks and pipettes

  • Reagents:

    • This compound certified reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Ultrapure water

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 to 100 µg/mL.[2] These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., leaves) at a controlled temperature (e.g., 40-50 °C) to a constant weight and grind it into a fine powder.

  • Extraction: Accurately weigh approximately 1.0 g of the powdered plant material and place it in a flask. Add a suitable volume of extraction solvent (e.g., 25 mL of methanol).

  • Sonication: Sonicate the mixture in an ultrasonic bath for 30-45 minutes to facilitate extraction.

  • Centrifugation and Filtration: Centrifuge the extract at approximately 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-10 min: 10-20% B10-30 min: 20-30% B30-40 min: 30-50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 330 nm[6]
Injection Volume 10 µL

Note: These conditions may require optimization depending on the specific HPLC system and column used.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[7] Key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

ParameterResult
Concentration Range 10 - 100 µg/mL[2]
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is determined by recovery studies, where a known amount of this compound is added to a sample matrix and the recovery is calculated.

Spiked Concentration LevelAcceptance Criteria for Recovery
Low80% - 120%
Medium80% - 120%
High80% - 120%
Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision LevelAcceptance Criteria (RSD)
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 3.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

ParameterMethodTypical Value
LOD Signal-to-Noise Ratio of 3:1~0.1 µg/mL
LOQ Signal-to-Noise Ratio of 10:1~0.3 µg/mL

Data Presentation

The quantitative data for the HPLC method validation for this compound are summarized in the following tables.

Table 1: Chromatographic and System Suitability Data

AnalyteRetention Time (min)Tailing FactorTheoretical PlatesRSD of Peak Area (%)
This compoundApprox. 25-30< 1.5> 5000< 1.0

Table 2: Method Validation Summary

Validation ParameterSpecificationTypical Result
Linearity Range (µg/mL) -10 - 100[2]
Correlation Coefficient (r²) ≥ 0.9990.9995
Accuracy (Recovery %) 80 - 120%98.5% - 101.2%
Precision (RSD %)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 3.0%1.5%
LOD (µg/mL) Report~0.1
LOQ (µg/mL) Report~0.3

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification plant_material Plant Material (Drying & Grinding) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration injection Sample/Standard Injection filtration->injection ref_std This compound Reference Standard stock_sol Stock Solution (e.g., 1000 µg/mL) ref_std->stock_sol working_std Working Standards (Calibration Curve) stock_sol->working_std working_std->injection hplc_system HPLC System (C18 Column, Gradient Elution) detection UV Detection (330 nm) hplc_system->detection injection->hplc_system chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration (Area Under Curve) chromatogram->peak_integration calibration Calibration Curve Plot (Area vs. Concentration) peak_integration->calibration quantification Quantification of this compound in Sample calibration->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound in plant materials and other relevant samples. The method is specific, linear, accurate, and precise, meeting the requirements for routine quality control and research applications. Proper sample preparation and adherence to the outlined chromatographic conditions are essential for obtaining accurate and reproducible results.

References

Application Notes & Protocols: Isoacteoside Extraction and Purification from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoacteoside, a phenylethanoid glycoside, is a naturally occurring compound found in a variety of medicinal plants, including those from the Cistanche and Plantago genera. It has garnered significant interest within the scientific and pharmaceutical communities due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective properties. These therapeutic potentials underscore the importance of efficient and reproducible methods for its extraction and purification to facilitate further research and drug development.

This document provides detailed application notes and standardized protocols for the extraction and purification of this compound from plant materials. The methodologies described herein are compiled from validated scientific literature and are intended to serve as a comprehensive guide for researchers.

Extraction of this compound

The initial step in obtaining this compound involves its extraction from dried and powdered plant material. The choice of extraction method and solvent system is critical for maximizing the yield and purity of the crude extract.

Common Extraction Methods

Several methods can be employed for the extraction of this compound, with the selection often depending on the laboratory scale, available equipment, and the specific plant matrix.

  • Maceration: This simple technique involves soaking the plant material in a selected solvent for an extended period with occasional agitation. It is a straightforward method suitable for initial laboratory-scale extractions.

  • Soxhlet Extraction: This continuous extraction method offers higher efficiency than maceration by repeatedly washing the plant material with fresh, heated solvent.

  • Ultrasonic-Assisted Extraction (UAE): The use of ultrasonic waves can enhance the extraction efficiency by disrupting plant cell walls, thereby facilitating the release of bioactive compounds into the solvent.

Recommended Solvents

Polar solvents are generally used for the extraction of phenylethanoid glycosides like this compound. Common choices include:

  • Methanol

  • Ethanol

  • Water

  • Combinations of the above solvents[1][2]

The ratio of solvent to plant material typically ranges from 1:1 to 50:1 (v/w), with a preferred range of 5:1 to 20:1 to ensure thorough extraction[1][2].

General Extraction Protocol (Maceration)
  • Preparation of Plant Material: Air-dry or freeze-dry the plant material and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Soaking: Submerge the powdered plant material in 70% ethanol at a solvent-to-solid ratio of 10:1 (v/w).

  • Extraction: Allow the mixture to macerate for 24-48 hours at room temperature with periodic shaking.

  • Filtration: Separate the extract from the solid plant residue by filtration through filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Purification of this compound

The crude extract contains a complex mixture of compounds, necessitating further purification to isolate this compound. Chromatographic techniques are the most effective methods for this purpose.

Chromatographic Purification Techniques
  • Column Chromatography: This is a fundamental purification technique used for the initial fractionation of the crude extract. Silica gel and Sephadex LH-20 are commonly used stationary phases.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is often used for the final purification of this compound. Reversed-phase columns (e.g., C18) are typically employed[3].

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, minimizing irreversible adsorption of the target compound. It has been successfully used for the separation of this compound from acteoside[4][5].

General Purification Protocol (Column Chromatography followed by HPLC)

Step 1: Macroporous Resin Column Chromatography (Initial Fractionation)

  • Sample Loading: Dissolve the crude extract in water and apply it to a pre-equilibrated macroporous resin column.

  • Elution: Sequentially elute the column with water followed by increasing concentrations of ethanol (e.g., 20%, 40%, 60%, 80%).

  • Fraction Collection and Analysis: Collect the fractions and analyze them using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the this compound-rich fractions and concentrate them using a rotary evaporator.

Step 2: Preparative High-Performance Liquid Chromatography (Final Purification)

  • Column: A reversed-phase C18 column is typically used[3].

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is a common mobile phase system.

  • Injection and Elution: Inject the concentrated fraction from the previous step onto the HPLC column and elute with the mobile phase gradient.

  • Fraction Collection: Collect the peaks corresponding to this compound based on the retention time of a standard.

  • Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain this compound as a powder.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and purification of this compound.

Table 1: Extraction Yields of this compound from Different Plant Sources

Plant SpeciesExtraction MethodSolventYieldReference
Plantago psylliumMacerationn-Butanol17.5 mg from 978 mg extract[4][5]
Cistanche tubulosaSolvent ExtractionEthyl acetate-n-butanol-glacial acetic acid-waterNot specified[6]
Cistanche deserticolaSolvent Extractionn-Butanol30.1 mg from 1412 mg extract[7]

Table 2: Purification Parameters for this compound

Purification MethodStationary Phase/Solvent SystemPurity AchievedRecovery RateReference
HSCCCEthyl acetate-water (1:1, v:v)94%84%[4][5]
HSCCCEthyl acetate-n-butanol-ethanol-water (0.5:0.5:0.1:1, v/v/v/v)>92.5%Not specified[7]

Experimental Workflow and Signaling Pathway Diagrams

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// Edges Plant -> Grinding; Grinding -> Extraction; Extraction -> Filtration; Filtration -> Concentration1; Concentration1 -> CrudeExtract; CrudeExtract -> ColumnChromatography; ColumnChromatography -> Fractionation; Fractionation -> TLC_HPLC_Analysis; TLC_HPLC_Analysis -> Pooling; Pooling -> Concentration2; Concentration2 -> Prep_HPLC; Prep_HPLC -> PurityAnalysis; PurityAnalysis -> Lyophilization; Lyophilization -> Purethis compound; }" alt="Workflow for this compound Extraction and Purification." width="760"

Caption: A generalized workflow for the extraction and purification of this compound from plant material.

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// Nodes LPS [label="LPS (Lipopolysaccharide)"]; TLR4 [label="TLR4 Dimerization"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MyD88 [label="MyD88 Recruitment"]; TRIF [label="TRIF Recruitment"]; TAK1 [label="TAK1 Phosphorylation"]; IKK [label="IKK Phosphorylation"]; IkappaB [label="IκBα Phosphorylation & Degradation"]; NFkappaB [label="NF-κB Nuclear Translocation"]; MAPK [label="MAPK Phosphorylation\n(JNK, p38)"]; AP1 [label="AP-1 Activation"]; Inflammatory_Genes [label="Pro-inflammatory Gene Expression\n(TNF-α, IL-6, IL-1β, iNOS, COX-2)"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges LPS -> TLR4; this compound -> TLR4 [label="Blocks", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; TLR4 -> MyD88; TLR4 -> TRIF; MyD88 -> TAK1; TRIF -> TAK1; TAK1 -> IKK; TAK1 -> MAPK; IKK -> IkappaB; IkappaB -> NFkappaB [style=dashed, label="leads to"]; NFkappaB -> Inflammatory_Genes; MAPK -> AP1; AP1 -> Inflammatory_Genes; Inflammatory_Genes -> Inflammation; }" alt="Anti-inflammatory signaling pathway of this compound." width="760"

Caption: this compound inhibits inflammation by blocking TLR4 dimerization and subsequent downstream signaling.[8][9][10][11]

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the successful extraction and purification of this compound from plant sources. The selection of the most appropriate methods will depend on the specific research goals, available resources, and the plant material being investigated. Adherence to these detailed protocols will enable researchers to obtain high-purity this compound, facilitating further investigation into its promising therapeutic properties.

References

Application Note: Protocol for Isolating Isoacteoside from Cistanche salsa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cistanche salsa, a parasitic plant native to arid regions, is a source of various bioactive compounds, prominent among which are phenylethanoid glycosides (PhGs). Isoacteoside (also known as isoverbascoside) is a significant PhG found in Cistanche species that, along with its isomer acteoside, exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] The structural similarity of these isomers presents a purification challenge.

This document provides a detailed protocol for the efficient isolation and purification of this compound from Cistanche salsa using a combination of solvent extraction and advanced chromatographic techniques. The primary purification method highlighted is High-Speed Counter-Current Chromatography (HSCCC), which has proven effective for separating isomeric PhGs with high purity and recovery.[3][4]

Chemical and Physical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to designing an effective isolation strategy. As a highly polar glycoside, its solubility dictates the choice of solvents for extraction and chromatography.[5]

PropertyValueSource(s)
Molecular Formula C₂₉H₃₆O₁₅[1][6]
Molecular Weight 624.59 g/mol [6][7]
Synonyms Isoverbascoside[1][7]
Appearance Crystalline solid[1]
Solubility Soluble in DMSO (30 mg/mL), DMF (20 mg/mL).[1] High solubility in water.[5][1][5]
Chemical Class Phenylethanoid Glycoside, Hydroxycinnamic Acid[7]

Experimental Workflow for this compound Isolation

The overall process involves extraction of the raw plant material, followed by a multi-step purification process to isolate the target compound.

G Figure 1: General Workflow for this compound Isolation cluster_extraction Extraction & Pre-purification cluster_purification Purification & Analysis A Dried C. salsa Plant Material B Crude Methanol or Acetone-Water Extract A->B Solvent Extraction C Enriched PhG Fraction B->C Partitioning / Silica Gel Column D HSCCC Separation C->D Purification Step E This compound Fractions D->E F Purity Analysis (HPLC) E->F G Structure ID (MS, NMR) F->G H Pure this compound (>95%) G->H

Caption: Figure 1: General Workflow for this compound Isolation.

Detailed Experimental Protocols

This initial phase aims to extract the broad class of PhGs from the dried plant material.

  • Plant Material Preparation: Dry the whole plants or stems of Cistanche salsa and grind them into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 5.7 kg) with methanol (e.g., 20 L) at room temperature.[8]

    • Alternatively, use an acetone-water (9:1) mixture, which has been shown to be effective for extracting PhGs with strong radical scavenging activity.[2]

    • Perform the extraction three times to ensure maximum yield. Sonication can be used to enhance the extraction efficiency.[8]

  • Concentration: Combine the extracts from all repetitions and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[9]

The crude extract contains a complex mixture of compounds. This step enriches the fraction containing PhGs, including this compound.

  • Solvent Partitioning:

    • Suspend the crude extract (e.g., 1.35 kg) in water (e.g., 5 L).

    • Partition the aqueous suspension with an organic solvent of intermediate polarity, such as ethyl acetate (EtOAc) or n-butanol.[8][9] Phenylethanoid glycosides will preferentially partition into the n-butanol or ethyl acetate phase.

  • Preliminary Column Chromatography:

    • For a more refined enrichment, the partitioned residue can be subjected to silica gel column chromatography.[3]

    • Elute the column with a step-gradient solvent system, such as chloroform-methanol (from 50:1 to 0:1), to separate the extract into multiple fractions.[8]

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those rich in this compound for further purification.

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid supports, leading to excellent sample recovery.[3] It is highly effective for separating structurally similar isomers like acteoside and this compound.

  • Solvent System Selection: The choice of the two-phase solvent system is critical. A system composed of ethyl acetate-n-butanol-ethanol-water (40:6:6:50, v/v/v/v) has been successfully used for the preparative separation of PhGs, including this compound, from Cistanche species.[3]

  • HSCCC Operation:

    • Preparation: Prepare the solvent system by thoroughly mixing the components in a separatory funnel at room temperature. Allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases by sonication before use.[3]

    • Equilibration: Fill the HSCCC coil entirely with the stationary phase (the upper phase of the solvent system).

    • Sample Injection: Dissolve the enriched PhG fraction (e.g., 297 mg) in the mobile phase (the lower phase) and inject it into the apparatus.[3]

    • Elution: Pump the mobile phase through the coil at a specific flow rate while the apparatus rotates at high speed. This process separates the compounds based on their differential partitioning between the two liquid phases.

    • Fraction Collection: Collect the eluted fractions over time and monitor them by HPLC to identify those containing pure this compound.

  • Purity Analysis: The purity of the isolated this compound fractions should be determined by High-Performance Liquid Chromatography (HPLC). A purity of >95% is typically required for use as a reference standard or for bioactivity studies.[3][10]

  • Structural Identification: Confirm the chemical structure of the purified compound using modern spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[10][11]

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the complete chemical structure.[11]

Quantitative Data from Literature

The yield and purity of isolated this compound can vary based on the plant source and the specific methodology employed.

MethodPlant SourceStarting MaterialThis compound YieldPuritySource
HSCCCCistanche deserticola297 mg of an enriched fraction13.0 mg95%[3]
HSCCCPlantago psyllium978 mg of n-butanol extract17.5 mg94%[9]
HPLC-DAD-ESI-MSCistanche deserticolaN/A (Quantitative Analysis)1.072 mg/mL (in stock solution)>95% (standard)[10]

Mechanism of Action: Anti-inflammatory Pathway

This compound has been reported to exert anti-inflammatory effects by interfering with key signaling pathways, such as the one involving Toll-like receptor 4 (TLR4).

G Figure 2: this compound's Anti-inflammatory Mechanism LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds & Activates This compound This compound Dimer TLR4 Dimerization This compound->Dimer Inhibits TLR4->Dimer NFkB NF-κB Pathway Activation Dimer->NFkB Triggers Response Pro-inflammatory Cytokine Production (e.g., NO) NFkB->Response

Caption: Figure 2: this compound's Anti-inflammatory Mechanism.

References

Isoacteoside: Application Notes and Protocols for Neuroprotection Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of isoacteoside, a phenylethanoid glycoside, in the field of neuroprotection research. This document details its demonstrated efficacy in various in vitro and in vivo models of neurodegenerative diseases, outlines its mechanisms of action, and provides detailed protocols for key experiments to facilitate further investigation into its therapeutic potential.

Application Notes

This compound has emerged as a promising natural compound for the investigation of neuroprotective strategies. Its multifaceted pharmacological activities, including antioxidant, anti-inflammatory, and anti-amyloidogenic properties, make it a valuable tool for studying and potentially mitigating the pathological processes underlying neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Neuroprotection against Amyloid-β Induced Toxicity

This compound has been shown to protect neuronal cells from the cytotoxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. It achieves this through several mechanisms:

  • Inhibition of Aβ Aggregation: this compound directly interferes with the oligomerization of Aβ peptides, preventing the formation of toxic aggregates.[1][2]

  • Promotion of Aβ Degradation: Studies have indicated that this compound can enhance the degradation of Aβ peptides.[1][2]

  • Reduction of Aβ-induced Cytotoxicity: In neuronal cell lines such as SH-SY5Y, this compound treatment has been demonstrated to significantly improve cell viability in the presence of toxic Aβ peptides.[1]

Attenuation of Oxidative Stress

A key mechanism underlying this compound's neuroprotective effects is its potent antioxidant activity. It combats oxidative stress, a common factor in neurodegeneration, through:

  • Direct Radical Scavenging: this compound can directly scavenge free radicals, as demonstrated in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Activation of the Nrf2/ARE Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This transcription factor plays a crucial role in the cellular antioxidant response by upregulating the expression of various antioxidant and detoxification enzymes.

Modulation of Neuroinflammation

Neuroinflammation is a critical component in the progression of many neurodegenerative diseases. This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its efficacy in various experimental paradigms.

Table 1: In Vitro Neuroprotective Effects of this compound

Cell LineInsultThis compound ConcentrationOutcome MeasureResultReference
SH-SY5Y20 µM Aβ₁₋₄₂50 µg/mLCell Viability (MTT Assay)Increased to ~80% from 52.73%[1]
SH-SY5YAβ₁₋₄₂50 µg/mLExtracellular Aβ₁₋₄₀ LevelsSignificantly decreased[1]
In VitroAβ₁₋₄₂50 µg/mLAβ₁₋₄₂ Oligomerization (ThT Assay)Significantly inhibited[1]

Table 2: In Vivo Neuroprotective Effects of this compound in an Aβ₁₋₄₂-Infused Rat Model of Alzheimer's Disease

Treatment GroupDose (mg/kg, p.o.)Outcome MeasureResultReference
This compound2.5Aβ₁₋₄₂ Deposition in BrainSignificantly reduced[1]
This compound5.0Aβ₁₋₄₂ Deposition in BrainSignificantly reduced[1]
This compound2.5Hippocampal Dopamine LevelsSignificantly restored[1]
This compound5.0Hippocampal Dopamine LevelsSignificantly restored[1]
This compound5.0Cortical Acetylcholinesterase (AChE) ActivitySignificantly inhibited increase[1]
This compound5.0Hippocampal Monoamine Oxidase-A (MAO-A) ActivitySignificantly reversed decrease[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.

Protocol 1: Assessment of Cytoprotective Effect in SH-SY5Y Cells (MTT Assay)

This protocol is adapted from a study investigating the protective effects of this compound against Aβ-induced cytotoxicity.[1]

1. Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound (stock solution in DMSO or cell culture medium)

  • Amyloid-β (1-42) peptide, pre-aggregated

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

2. Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Introduce the toxic insult, for example, 20 µM of pre-aggregated Aβ₁₋₄₂ peptide, to the wells (except for the control group).

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for an additional 4 hours at 37°C.

  • Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 2: In Vitro Aβ₁₋₄₂ Oligomerization Assay (Thioflavin T Assay)

This protocol is based on a method used to assess the anti-aggregation properties of this compound.[1]

1. Materials:

  • Amyloid-β (1-42) peptide

  • This compound

  • Thioflavin T (ThT)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

2. Procedure:

  • Prepare a stock solution of Aβ₁₋₄₂ in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) and then evaporate the solvent to create a peptide film. Reconstitute the film in a small volume of DMSO and then dilute to the final working concentration in phosphate buffer.

  • In a 96-well plate, mix the Aβ₁₋₄₂ solution with various concentrations of this compound or a vehicle control.

  • Incubate the plate at 37°C with gentle agitation to promote aggregation.

  • At specified time points, add Thioflavin T solution to each well to a final concentration of approximately 5 µM.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • An increase in fluorescence intensity corresponds to the formation of amyloid fibrils. Compare the fluorescence in the this compound-treated wells to the control wells to determine the inhibitory effect.

Protocol 3: Western Blot for Nrf2 Nuclear Translocation

This protocol provides a general framework for assessing the activation of the Nrf2 pathway by this compound.

1. Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

2. Procedure:

  • Treat neuronal cells with this compound for the desired time.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.

  • Load equal amounts of protein from each fraction onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C. Also, probe separate blots or strip and re-probe for Lamin B1 (nuclear fraction control) and GAPDH (cytoplasmic fraction control).

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates nuclear translocation and activation of the Nrf2 pathway.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound research in neuroprotection.

G cluster_workflow In Vitro Neuroprotection Workflow start Seed Neuronal Cells (e.g., SH-SY5Y) pretreat Pre-treat with This compound start->pretreat insult Induce Neurotoxicity (e.g., Aβ peptide) pretreat->insult incubate Incubate for 24-48 hours insult->incubate assess Assess Neuroprotective Effects incubate->assess viability Cell Viability (MTT Assay) assess->viability ros ROS Levels (DCFDA Assay) assess->ros apoptosis Apoptosis (Caspase-3 Assay) assess->apoptosis

Fig 1. A generalized workflow for assessing the in vitro neuroprotective effects of this compound.

G cluster_pathway This compound's Neuroprotective Signaling Pathways cluster_antioxidant Antioxidant Response cluster_anti_amyloid Anti-Amyloidogenic Action This compound This compound Nrf2 Nrf2 This compound->Nrf2 Abeta_oligo Aβ Oligomers (Toxic) This compound->Abeta_oligo inhibits aggregation Keap1 Keap1 Nrf2->Keap1 dissociation ARE ARE Nrf2->ARE translocation & binding AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes transcription Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Reduced Oxidative Stress Abeta_mono Aβ Monomers Abeta_mono->Abeta_oligo Abeta_fibril Aβ Fibrils Abeta_oligo->Abeta_fibril Neurotoxicity Neurotoxicity Abeta_oligo->Neurotoxicity induces

Fig 2. Key signaling pathways modulated by this compound to exert its neuroprotective effects.

References

Application Notes & Protocols: Isoacteoside as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoacteoside, also known as isoverbascoside, is a phenylethanoid glycoside found in various plant species, including Monochasma savatieri, Abeliophyllum distichum, and Cistanche deserticola.[1][2][3] It is a structural isomer of acteoside (verbascoside).[4][5] Emerging research has highlighted this compound's significant pharmacological activities, including potent anti-inflammatory, neuroprotective, antioxidant, and anticancer effects, positioning it as a promising candidate for therapeutic development.[1][4] This document provides a summary of its mechanisms of action, quantitative data from key studies, and detailed protocols for its investigation.

Therapeutic Potential and Mechanisms of Action

2.1. Anti-inflammatory Activity

This compound demonstrates robust anti-inflammatory effects primarily by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[6][7] In inflammatory conditions induced by lipopolysaccharide (LPS), this compound has been shown to directly block the dimerization of TLR4.[6][7] This initial blockade prevents the recruitment of downstream adaptor proteins, MyD88 and TRIF, thereby inhibiting the activation of key signaling cascades.[6][7]

The inhibition of these pathways leads to several downstream effects:

  • NF-κB Pathway: this compound suppresses the phosphorylation of IκB kinase (IKK) and IκBα, which prevents the nuclear translocation of the NF-κB/p65 subunit.[6][7] This results in the decreased transcription of pro-inflammatory genes.[7]

  • MAPK Pathway: It inhibits the phosphorylation of JNK1/2 and p38 MAPK, which in turn attenuates the transcriptional activity of activator protein-1 (AP-1).[6][7]

  • Inflammatory Mediators: Consequently, this compound significantly suppresses the expression and production of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][6][7]

Isoacteoside_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Dimerization LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TAK1 TAK1 MyD88->TAK1 IKK IKK TAK1->IKK MAPK MAPKs (JNK, p38) TAK1->MAPK IkappaB IκBα IKK->IkappaB NFkB NF-κB (p65) IkappaB->NFkB Releases Cytokines Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB->Cytokines Nuclear Translocation AP1 AP-1 MAPK->AP1 AP1->Cytokines Nuclear Translocation This compound This compound This compound->TLR4 Inhibits Experimental_Workflow_In_Vitro start Start: Seed RAW264.7 Cells pretreat Pre-treat with this compound (e.g., 20-80 µM) for 1h start->pretreat stimulate Stimulate with LPS (1 µg/mL) for 16-24h pretreat->stimulate collect Collect Supernatant & Cell Lysates stimulate->collect analysis Analysis collect->analysis nitrite Nitrite Measurement (Griess Assay for NO) analysis->nitrite cytokine Cytokine Quantification (ELISA for TNF-α, IL-6) analysis->cytokine protein Protein Expression (Western Blot for iNOS, COX-2, p-p65) analysis->protein mrna mRNA Expression (qRT-PCR) analysis->mrna

References

Troubleshooting & Optimization

Technical Support Center: Isoacteoside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of isoacteoside. It includes troubleshooting guides for common experimental issues, detailed protocols, and data-driven insights to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during this compound extraction.

Question: Why is my this compound yield consistently low?

Answer: Low yield is a frequent challenge and can stem from several factors throughout the extraction process. Here are the primary areas to investigate:

  • Inadequate Cell Lysis: this compound is contained within plant cells. If the cell walls are not sufficiently disrupted, the solvent cannot efficiently penetrate the tissue to dissolve the target compound.[1][2]

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. This compound is a polar phenylethanoid glycoside. Using a non-polar solvent or an incorrect solvent-to-water ratio will result in poor solubility and low extraction efficiency.[3][4]

  • Compound Degradation: Phenylethanoid glycosides can be sensitive to high temperatures, prolonged extraction times, and extreme pH levels.[5] These conditions can cause this compound to degrade, thus reducing the final yield.

  • Insufficient Extraction Time or Temperature: An extraction time that is too short or a temperature that is too low may not be sufficient for the solvent to penetrate the plant matrix and solubilize the compound effectively.[6]

  • Poor Quality of Starting Material: The concentration of this compound can vary significantly based on the plant's species, age, growing conditions, and post-harvest handling. Old or improperly stored plant material may have lower levels of the target compound.[1]

Question: How can I determine the best solvent for my extraction?

Answer: The ideal solvent for this compound is typically a polar solvent mixed with water. Ethanol-water mixtures are widely used and are environmentally benign.[7] The optimal concentration often ranges between 40-80% ethanol.[8][9] It is recommended to perform small-scale pilot extractions with varying ethanol concentrations (e.g., 40%, 60%, 80%) to determine the most effective ratio for your specific plant material.

Question: My extract contains many impurities. How can I improve its purity?

Answer: High impurity levels can be addressed at two stages:

  • Pre-Extraction: Ensure the plant material is clean and properly prepared. Grinding the material to a consistent and appropriate particle size can improve extraction selectivity.

  • Post-Extraction/Purification: The crude extract will contain various other compounds. To isolate this compound, further purification is necessary. Techniques like High-Speed Counter-Current Chromatography (HSCCC) are highly effective for separating this compound from its isomers and other impurities.[10]

Question: What is the impact of temperature and pH on extraction yield?

Answer: Both temperature and pH significantly influence yield.

  • Temperature: Increasing the temperature generally improves solvent penetration and mass transfer, which can increase the extraction rate.[11] However, excessively high temperatures (>60-70°C) can lead to the degradation of thermolabile compounds like this compound.[5] An optimal temperature, often between 40°C and 60°C for methods like ultrasound-assisted extraction, must be determined.[8][12]

  • pH: The pH of the extraction medium can affect the stability and solubility of phenolic compounds. While some studies suggest acidic conditions (e.g., pH 2.5) can be optimal for total phenolic extraction, this compound stability should be the primary concern.[11] For most applications, maintaining a near-neutral pH is a safe starting point to prevent degradation.

Data on Extraction Parameter Optimization

Optimizing parameters is crucial for maximizing yield. The following tables summarize data from studies on phenylethanoid glycoside extraction, primarily using Ultrasound-Assisted Extraction (UAE), a modern and efficient technique.

Table 1: Effect of UAE Parameters on Phenylethanoid Glycoside Yield

ParameterRange StudiedOptimal ValueEffect on YieldReference
Ethanol Concentration 40 - 80%76.64%Yield increases with concentration up to an optimum, then may decline.[8]
Temperature 40 - 60 °C59.82 °CHigher temperatures enhance extraction efficiency but risk degradation above the optimum.[8]
Time 30 - 60 min41.08 minYield increases with time until the plant matrix is exhausted. Prolonged times offer diminishing returns.[8]
Ultrasonic Power 30 - 70%44.60%Higher power increases cavitation and cell disruption, but excessive power can degrade the compound.[13]
Solid-to-Liquid Ratio 1:10 - 1:50 g/mL1:30 g/mLA higher ratio ensures the solvent does not become saturated, allowing for complete extraction.[5][14]

Experimental Protocols

This section provides a detailed methodology for a common and effective extraction technique.

Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure for extracting this compound from dried plant material using an ultrasonic bath or probe.

1. Materials and Equipment:

  • Dried and powdered plant material (e.g., Rehmannia glutinosa, Plantago spp.)

  • Ethanol (95-100%)

  • Deionized water

  • Ultrasonic bath or probe system with temperature control

  • Beakers or flasks

  • Filtration apparatus (e.g., Buchner funnel with filter paper or centrifuge)

  • Rotary evaporator

2. Sample Preparation:

  • Ensure the plant material is thoroughly dried to a constant weight.

  • Grind the material into a fine, homogenous powder (e.g., 40-60 mesh). This increases the surface area for solvent contact.

3. Extraction Procedure:

  • Weigh 10 g of the powdered plant material and place it into a 500 mL beaker or flask.

  • Prepare the extraction solvent. Based on optimization data, a 60% ethanol-water solution is a robust starting point. To prepare 300 mL, mix 180 mL of pure ethanol with 120 mL of deionized water.

  • Add 300 mL of the solvent to the beaker containing the plant material to achieve a 1:30 solid-to-liquid ratio.

  • Place the beaker in the ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the beaker.

  • Set the extraction parameters:

    • Temperature: 50°C

    • Time: 40 minutes

    • Ultrasonic Power/Frequency: Set to 50-70% of the maximum power (e.g., for a 300W device, use 150-210W).[14] If using a bath, ensure it operates at a suitable frequency (e.g., 37-60 kHz).[6][13]

  • Begin sonication. Monitor the temperature to ensure it remains stable.

4. Recovery and Concentration:

  • After extraction, separate the solid residue from the liquid extract. This can be done by vacuum filtration or by centrifuging the mixture and decanting the supernatant.

  • Wash the solid residue with a small volume of the extraction solvent (e.g., 50 mL) to recover any remaining this compound. Combine this wash with the primary extract.

  • Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 45-50°C) to remove the ethanol.

  • The resulting aqueous concentrate can be used for analysis or further purified, for example, by lyophilization (freeze-drying) to obtain a solid crude extract.

Visual Guides: Diagrams and Workflows

Troubleshooting Low Extraction Yield

This decision tree provides a logical workflow to diagnose and solve issues related to low this compound yield.

G start Start: Low this compound Yield check_material 1. Assess Starting Material Is it fresh, properly stored, and from a reliable source? start->check_material check_prep 2. Review Sample Preparation Is material finely and uniformly ground? check_material->check_prep Yes sol_material Solution: Source new, high-quality plant material. check_material->sol_material No check_solvent 3. Evaluate Solvent System Is it a polar solvent (e.g., 40-80% EtOH)? Is the solid-liquid ratio adequate (e.g., 1:30)? check_prep->check_solvent Yes sol_prep Solution: Improve grinding procedure for a finer, consistent powder. check_prep->sol_prep No check_params 4. Check Extraction Parameters Is Temperature (40-60°C) and Time (30-60 min) optimal? check_solvent->check_params Yes sol_solvent Solution: Optimize ethanol:water ratio. Increase solvent volume. check_solvent->sol_solvent No check_lysis 5. Verify Lysis Method (for UAE) Is ultrasonic power sufficient (e.g., >150W)? check_params->check_lysis Yes sol_params Solution: Systematically vary T and time to find the optimum. check_params->sol_params No sol_lysis Solution: Increase ultrasonic power. Ensure proper probe/bath usage. check_lysis->sol_lysis No end_node Yield Improved check_lysis->end_node Yes sol_material->end_node sol_prep->end_node sol_solvent->end_node sol_params->end_node sol_lysis->end_node G cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery raw_material Raw Plant Material drying Drying raw_material->drying grinding Grinding to Powder drying->grinding mixing Mixing with Solvent (e.g., 60% Ethanol) grinding->mixing uae Ultrasound-Assisted Extraction (UAE) mixing->uae filtration Filtration / Centrifugation uae->filtration concentration Solvent Removal (Rotary Evaporator) filtration->concentration final_product Crude this compound Extract concentration->final_product G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Dimerization LPS->TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound This compound->TLR4 Inhibits TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK IkB p-IκBα (Degradation) IKK->IkB NFkB NF-κB (p65 Translocation) IkB->NFkB releases Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Cytokines activates MAPK->Cytokines activates

References

Technical Support Center: Enhancing Isoacteoside Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively dissolving and using isoacteoside in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3] For cell culture applications, preparing a concentrated stock solution in 100% DMSO is the most common and recommended practice.[1][4]

Q2: How should I prepare a stock solution of this compound?

A2: It is advisable to prepare a high-concentration stock solution, for example, at 100 mg/mL in fresh, moisture-free DMSO.[1] This allows for minimal volumes of the stock solution to be added to your cell culture medium, keeping the final solvent concentration low. Detailed steps are provided in the Experimental Protocols section.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO is cell-line specific. Most cell lines can tolerate a final DMSO concentration of 0.5%, and some are tolerant up to 1%.[4] However, for sensitive and primary cells, it is crucial to keep the final DMSO concentration at or below 0.1%.[4][5][6] It is always recommended to perform a dose-response curve for your specific cell line to determine the maximum allowable concentration with minimal cytotoxicity.[6] Always include a solvent control (media with the same final concentration of DMSO without this compound) in your experiments.[5][6]

Q4: Can I dissolve this compound directly in water or culture medium?

A4: While some sources mention that this compound is water-soluble[7], it is generally considered sparingly soluble in aqueous solutions. Direct dissolution in water or culture medium may lead to incomplete solubilization or precipitation, especially at higher concentrations. Using a DMSO stock solution is the most reliable method.

Q5: How should I store my this compound stock solution?

A5: Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][8] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][8][9]

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (160.1 mM)[1]
Ethanol (EtOH)≥62.5 mg/mL[2]
Table 2: General Guidelines for Final DMSO Concentration in Cell Culture
Cell TypeRecommended Max. Final DMSO ConcentrationNotesReference
Most Cancer Cell Lines≤ 0.5%Some lines may tolerate up to 1%.[4][6]
Primary Cells≤ 0.1%Highly sensitive to solvent toxicity.[4]
Sensitive Cell Lines≤ 0.1%A titration is highly recommended.[6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 624.59 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh out 6.25 mg of this compound powder and place it into a sterile microcentrifuge tube. Perform this in a sterile environment to prevent contamination.

  • Solvent Addition: Add 100 µL of sterile, anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for several minutes until the this compound is completely dissolved.[10] Gentle warming in a 37°C water bath can assist with dissolution if necessary.[10]

  • Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile tubes. Store at -80°C for long-term use.[1]

Protocol 2: Preparation of Working Solutions for Cell Culture Treatment

Objective: To prepare a final concentration of 100 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

Procedure:

  • Thaw Stock: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.

  • Serial Dilution: It is recommended to perform a stepwise dilution to prevent precipitation.[8]

    • Intermediate Dilution: Prepare a 10 mM intermediate solution by diluting 1 µL of the 100 mM stock into 9 µL of sterile cell culture medium. Vortex gently.

    • Final Dilution: Add 10 µL of the 10 mM intermediate solution to 990 µL of your final volume of cell culture medium (for a final volume of 1 mL). This results in a 1:100 dilution, achieving the final 100 µM concentration of this compound. The final DMSO concentration will be 0.1%.

  • Application: Mix the final working solution gently by pipetting up and down before adding it to your cells.

Troubleshooting Guide

Q: My this compound precipitated when I added it to the culture media. What should I do?

A: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds.[10] Here are several steps to resolve this:

  • Check Final Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic. If possible, slightly increasing the final DMSO percentage (while staying within the cell line's tolerance) may help.

  • Modify Dilution Technique: Avoid adding the concentrated DMSO stock directly into the full volume of media. Instead, add the culture medium dropwise into the DMSO stock solution while vigorously stirring or vortexing.[11] This gradual change in solvent polarity can prevent the compound from crashing out of solution.

  • Use Warm Media: Warming the cell culture medium to 37°C before adding the this compound stock can improve solubility.[11]

  • Sonication: After dilution, briefly sonicating the solution in a water bath sonicator can help redissolve fine precipitates.[10]

  • Reduce Final Concentration: If precipitation persists, you may have exceeded the solubility limit of this compound in the final medium. Consider lowering the final working concentration of the compound in your experiment.

Mandatory Visualization

Experimental and Signaling Pathway Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Warm to Dissolve add_dmso->dissolve aliquot 4. Aliquot & Store at -80°C dissolve->aliquot thaw 5. Thaw Stock Aliquot aliquot->thaw intermediate 6. Prepare Intermediate Dilution (e.g., 1:10 in Media) thaw->intermediate final_dilution 7. Add to Final Volume of Warm Culture Media intermediate->final_dilution mix 8. Mix Gently final_dilution->mix treat_cells treat_cells mix->treat_cells Treat Cells

Caption: Workflow for preparing this compound solutions.

troubleshooting_flow start Precipitate observed in cell culture medium? q1 Did you add media dropwise to the stock? start->q1 sol1 Action: Re-prepare solution. Add warm media slowly to the DMSO stock with vortexing. q1->sol1 ans1_no q2 Is the final DMSO concentration <0.1%? q1->q2 ans1_yes ans1_no No ans1_yes Yes sol1->q2 sol2 Action: Lower final DMSO concentration if possible. Verify cell tolerance. q2->sol2 ans2_no q3 Did you try sonication or gentle warming? q2->q3 ans2_yes ans2_yes Yes ans2_no No sol2->q3 sol3 Action: Briefly sonicate the final solution or warm to 37°C. q3->sol3 ans3_no end Issue persists. Consider lowering the final This compound concentration. q3->end ans3_yes ans3_no No ans3_yes Yes sol3->end

Caption: Troubleshooting guide for this compound precipitation.

signaling_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Dimerization LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammation activates transcription This compound This compound This compound->TLR4 blocks

Caption: this compound inhibits the TLR4/NF-κB pathway.

References

Minimizing matrix effects in isoacteoside bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize matrix effects in the bioanalysis of isoacteoside (also known as verbascoside).

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern in this compound bioanalysis?

A matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] In the context of quantitative bioanalysis using techniques like LC-MS/MS, matrix effects are a major concern because they can severely compromise the accuracy, precision, and sensitivity of the method, potentially leading to erroneous pharmacokinetic data.[4][5] The issue is often caused by endogenous components of the biological sample like phospholipids, proteins, and salts, or exogenous substances like anticoagulants.[2]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

There are two primary methods for assessing matrix effects:

  • Quantitative Assessment (Post-Extraction Spiking): This is considered the "golden standard" in regulated bioanalysis.[2] It involves comparing the response of this compound spiked into a blank, extracted matrix sample with the response of this compound in a neat (pure) solvent. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[2] An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]

  • Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of an this compound standard solution is infused into the mass spectrometer after the analytical column.[4] A blank matrix extract is then injected onto the column.[4] Any dip or rise in the baseline signal as the matrix components elute indicates the regions where ion suppression or enhancement occurs.[4] This helps in adjusting the chromatography to separate the this compound peak from these interference zones.

Q3: What are the most common sources of matrix effects in plasma or serum samples for this compound analysis?

The most significant contributors to matrix effects in plasma and serum samples analyzed by LC-MS/MS are phospholipids.[6] These endogenous molecules are abundant in biological membranes and are often not completely removed by simple sample preparation methods like protein precipitation.[7] When phospholipids co-elute with this compound, they can interfere with the ionization process in the mass spectrometer's source, typically causing ion suppression.[3][6]

Q4: Is a stable isotope-labeled (SIL) internal standard essential for this compound quantification?

Yes, using a suitable internal standard (IS) is a crucial strategy for compensating for matrix effects.[2] The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound).[8] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience similar matrix effects. By measuring the ratio of the analyte to the IS, the variability caused by ion suppression or enhancement can be effectively normalized, leading to more accurate and precise quantification.[9] If a SIL-IS is not available, a structural analog can be used, but it must be rigorously validated to ensure it adequately tracks the analyte's behavior.[1]

Troubleshooting Guide

Problem: I am observing significant ion suppression or enhancement for my this compound peak.

This is a classic sign of a matrix effect. The following workflow can help you troubleshoot and mitigate the issue.

cluster_0 Troubleshooting Workflow for Matrix Effects start Observe Ion Suppression/ Enhancement for this compound quantify Quantify Matrix Effect (Post-Extraction Spike) start->quantify prep Improve Sample Preparation quantify->prep Significant ME (e.g., MF <0.8 or >1.2) end Validated Method: Minimal Matrix Effect quantify->end No Significant ME chrom Optimize Chromatography prep->chrom is Use Stable Isotope-Labeled Internal Standard (SIL-IS) chrom->is reassess Re-assess Matrix Effect is->reassess reassess->prep Still Significant reassess->end Acceptable

Caption: Troubleshooting workflow for addressing matrix effects.

Step 1: Improve Sample Preparation Your first line of defense is to remove interfering matrix components before analysis.[5][6] Simple protein precipitation (PPT) is often insufficient for removing phospholipids.[7] Consider more rigorous techniques.[6]

  • Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from many endogenous interferences based on partitioning between two immiscible liquids.[6] Adjusting the pH of the aqueous phase can optimize the extraction of this compound while leaving charged interferences like phospholipids behind.[6]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup.[10] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective at removing phospholipids while retaining the analyte of interest. There are also specialized SPE cartridges and plates designed specifically for phospholipid removal.[10]

Step 2: Optimize Chromatographic Conditions If sample preparation improvements are insufficient, focus on chromatographic separation. The goal is to ensure this compound does not co-elute with regions of high matrix interference.[4][5]

  • Modify Gradient: Adjust the gradient profile to increase the separation between your analyte and the large, late-eluting phospholipid peaks.[7]

  • Change Mobile Phase: Using a mobile phase containing a mixture of methanol and acetonitrile can sometimes improve the separation from phospholipids on a C18 column.[7]

  • Switch Column Chemistry: If using a standard C18 column, consider alternative chemistries like a phenyl-hexyl or a pentafluorophenyl (PFP) column, which may offer different selectivity for this compound versus interfering lipids.

Problem: My results show poor precision and accuracy, especially between different sample lots.

This variability can be caused by differing levels of matrix components in samples from different individuals or sources.[1]

  • Solution: The most effective solution is the consistent use of a stable isotope-labeled internal standard (SIL-IS).[2] Since the SIL-IS experiences the same sample-to-sample variation in matrix effects as the analyte, it provides reliable normalization and improves precision and accuracy. If a SIL-IS is not available, developing a more robust sample cleanup method (like SPE) to remove the source of the variability is critical.[10]

Problem: My calibration curve is non-linear or shows high variability at the low end.

Matrix effects can be concentration-dependent, impacting the low concentration standards more significantly and leading to non-linearity or poor sensitivity.[2]

  • Solution:

    • Improve Sample Cleanup: A cleaner extract will reduce the overall impact of the matrix, often restoring linearity.[5] Techniques that specifically target phospholipid removal are highly recommended.[11]

    • Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same blank biological matrix as your unknown samples.[9] This ensures that the standards experience the same matrix effect as the samples, which can compensate for the issue and improve accuracy.[9]

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodTypical Phospholipid Removal EfficiencyPotential for Matrix EffectThroughputMethod Development Complexity
Protein Precipitation (PPT) Low[7]High[6]HighLow
Liquid-Liquid Extraction (LLE) Moderate to High[6]ModerateModerateModerate
Solid-Phase Extraction (SPE) High to Very High[10]Low[10]Low to ModerateHigh
HybridSPE®-Phospholipid Very High[11]Very LowHighLow

Table 2: Interpreting Matrix Factor (MF) Results

CalculationResultInterpretationAction Required
MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution) MF < 1 (e.g., 0.7)Ion Suppression[2]Improve sample cleanup and/or chromatography.[5]
MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution) MF > 1 (e.g., 1.3)Ion Enhancement[2]Improve sample cleanup and/or chromatography.[5]
MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution) MF ≈ 1 (e.g., 0.95-1.05)No significant matrix effectProceed with method validation.
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS) IS-Normalized MF ≈ 1Matrix effect is compensated by the SIL-IS.[2]Method is likely acceptable.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spiking

This protocol allows for the calculation of the Matrix Factor (MF).

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and the internal standard (IS) into the final reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike the extracted, evaporated, and dried residue with this compound and IS at the same three concentrations as Set A before final reconstitution.

    • Set C (Pre-Spike Matrix): Spike blank matrix with this compound and IS at the three concentrations before the extraction process. This set is used to determine recovery and process efficiency, not the matrix effect itself.[1]

  • Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)

    • Calculate the MF for both this compound and its IS.

    • The precision of the MF across the different matrix lots should be evaluated (e.g., %CV < 15%).

cluster_1 Post-Extraction Spike Protocol Workflow prep_neat Set A: Spike Analyte into Neat Solvent analysis Analyze Set A and Set B via LC-MS/MS prep_neat->analysis prep_matrix Extract Blank Matrix (e.g., Plasma) spike_post Set B: Spike Analyte into Extracted Matrix Residue prep_matrix->spike_post spike_post->analysis calc Calculate Matrix Factor: MF = Area(B) / Area(A) analysis->calc

Caption: Workflow for quantifying matrix effects.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a general protocol using a mixed-mode cation exchange (MCX) cartridge, suitable for basic compounds. Since this compound is a phenylethanoid glycoside with multiple hydroxyl groups, a reversed-phase SPE protocol is more appropriate. The following is a general reversed-phase SPE protocol.

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Load: Pre-treat 0.5 mL of plasma sample (e.g., by diluting with 0.5 mL of 2% phosphoric acid in water). Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove salts and other polar interferences.[10] This step is crucial for removing many matrix components without eluting the analyte.

  • Elute: Elute the this compound from the cartridge using 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).[10]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

cluster_2 Solid-Phase Extraction (SPE) Workflow condition 1. Condition (Methanol, then Water) load 2. Load (Pre-treated Plasma Sample) condition->load wash 3. Wash (20% Methanol/Water) Removes Polar Interferences load->wash elute 4. Elute (Acetonitrile) Collects this compound wash->elute dry 5. Evaporate & Reconstitute elute->dry

Caption: General workflow for sample cleanup using SPE.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Isoacteoside and Acteoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two closely related phenylethanoid glycosides, isoacteoside and acteoside. This analysis is supported by experimental data to delineate their therapeutic potential.

Acteoside (also known as verbascoside) and its structural isomer, this compound, are natural phenolic compounds found in numerous medicinal plants. Their structural similarity, differing only in the position of the caffeoyl group on the rhamnose moiety, leads to distinct biological activities. This guide synthesizes findings on their comparative antioxidant, anti-inflammatory, neuroprotective, and antihypertensive effects.

Comparative Bioactivity Data

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the potency of this compound and acteoside in different biological assays.

Antioxidant Activity
AssayTargetThis compound IC₅₀ (µM)Acteoside IC₅₀ (µM)Reference
DPPH Radical ScavengingFree Radical9.4811.4[1]
Superoxide Radical ScavengingFree Radical38.566.0[1]
Xanthine Oxidase InhibitionEnzyme62.253.3[1]
Anti-inflammatory Activity
ModelKey MarkersThis compound EffectActeoside EffectReference
LPS-induced Acute Kidney InjurySerum Creatinine, BUN, IL-6, TNF-αMore significant reductionSignificant reduction[2][3]
LPS-induced MacrophagesiNOS, COX-2, TNF-α, IL-6, IL-1βInhibition (20-80 µM)Inhibition[4]
Neuroprotective Activity
ModelEffectThis compoundActeosideReference
Aβ₁₋₄₂-infused ratsMemory ImprovementSuperiorEffective[5]
Aβ₁₋₄₂-treated SH-SY5Y cellsCytoprotectionSuperiorEffective[5][6]
Aβ₁₋₄₀ degradationIn vitroPromotedPromoted[5]
Aβ₁₋₄₂ oligomerizationIn vitroInhibitedInhibited[5]
Antihypertensive and Other Activities
Assay/ModelTarget/EffectThis compoundActeosideReference
ACE InhibitionEnzymeWeaker InhibitionStronger Inhibition (IC₅₀ = 472 µM)[7]
Spontaneously Hypertensive RatsBlood PressureNo significant effectAntihypertensive effect[1][7]
Melanin Production (B16 cells)Tyrosinase InhibitionLess potentMore potent[8]
Protein Glycation InhibitionAGE FormationInhibitoryInhibitory[9]

Key Experimental Methodologies

Detailed protocols for the key comparative experiments are outlined below to provide a framework for reproducibility and further investigation.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

    • Test compounds (this compound and acteoside) dissolved in a suitable solvent (e.g., methanol or DMSO) to various concentrations.

    • Positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Add a specific volume of the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the inhibitory effect of the compounds on ACE, a key enzyme in the regulation of blood pressure.

  • Preparation of Reagents:

    • ACE solution (from rabbit lung).

    • Substrate: Hippuryl-His-Leu (HHL) or Furanacryloyl-Phe-Gly-Gly (FAPGG).

    • Test compounds (this compound and acteoside) dissolved in buffer.

    • Positive control (e.g., captopril).

  • Procedure (using HHL as substrate):

    • Pre-incubate the ACE solution with the test compound or buffer (control) for a specific time.

    • Initiate the enzymatic reaction by adding the HHL substrate.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an acid (e.g., HCl).

    • Extract the product, hippuric acid, with a solvent like ethyl acetate.

    • Evaporate the solvent and redissolve the hippuric acid in water or buffer.

    • Measure the absorbance at a specific wavelength (e.g., 228 nm).

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Neuroprotection Assessment in SH-SY5Y Cells

This in vitro model is used to evaluate the protective effects of compounds against neurotoxicity induced by agents like amyloid-beta (Aβ).

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells in multi-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or acteoside for a specific duration (e.g., 2 hours).

    • Induce cytotoxicity by adding Aβ₁₋₄₂ oligomers (e.g., 20 µM) to the cell culture and incubate for a further period (e.g., 24 hours).

    • Assess cell viability using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

    • The protective effect is quantified by comparing the viability of cells treated with the compounds and Aβ to those treated with Aβ alone.

Signaling Pathways and Mechanisms of Action

The differential bioactivities of this compound and acteoside can be attributed to their interactions with specific cellular signaling pathways.

Anti-inflammatory Signaling

This compound has been shown to exert its anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[10] In response to lipopolysaccharide (LPS), this compound can inhibit the dimerization of TLR4, which is a critical step for the downstream activation of both MyD88-dependent and TRIF-dependent pathways. This leads to the suppression of NF-κB and MAPK signaling cascades, ultimately reducing the production of pro-inflammatory cytokines.[2][10] While acteoside also demonstrates anti-inflammatory properties, studies suggest that this compound can be more effective in certain inflammatory models, such as LPS-induced acute kidney injury, through a more potent inhibition of the NF-κB pathway.[2][3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF This compound This compound This compound->TLR4 Inhibits Dimerization TAK1 TAK1 MyD88->TAK1 TRIF->TAK1 IKK IKK TAK1->IKK MAPK MAPKs (JNK, p38) TAK1->MAPK IκBα IκBα IKK->IκBα Phosphorylates (Inhibits) NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFκB_nuc->Cytokines Induces Transcription AP1_nuc->Cytokines Induces Transcription

Caption: this compound's inhibition of TLR4 dimerization and downstream inflammatory signaling.
Neuroprotective Mechanisms in Alzheimer's Disease Models

In the context of Alzheimer's disease, both isomers have shown promise by interfering with the amyloid cascade. They can promote the degradation of Aβ₁₋₄₀ and inhibit the oligomerization of the more toxic Aβ₁₋₄₂ peptide.[5] This action reduces amyloid plaque deposition, a hallmark of the disease. Furthermore, they help to restore cholinergic function, which is crucial for memory and cognition. However, studies indicate that this compound may have a superior ability to improve memory and protect neurons from Aβ-induced damage.[5][11]

G cluster_0 Extracellular Space cluster_1 Neuron Abeta42 Aβ₁₋₄₂ Monomers Oligomers Aβ₁₋₄₂ Oligomers Abeta42->Oligomers Oligomerization Plaques Amyloid Plaques Oligomers->Plaques Deposition Cytotoxicity Cytotoxicity Oligomers->Cytotoxicity Cholinergic_Dysfunction Cholinergic Dysfunction Plaques->Cholinergic_Dysfunction Abeta40 Aβ₁₋₄₀ Compounds This compound & Acteoside Compounds->Oligomers Inhibit Compounds->Abeta40 Promote Degradation Compounds->Cytotoxicity Protect Against Compounds->Cholinergic_Dysfunction Reverse Cognitive_Deficit Cognitive Deficit Cholinergic_Dysfunction->Cognitive_Deficit

Caption: Neuroprotective workflow of this compound and acteoside against amyloid-beta toxicity.

Conclusion

Both this compound and acteoside exhibit a wide range of beneficial bioactivities. However, their therapeutic efficacy varies depending on the biological context. This compound appears to be a more potent antioxidant and demonstrates superior neuroprotective and anti-inflammatory effects in certain models. Conversely, acteoside shows stronger ACE inhibitory and antihypertensive activity, as well as a greater capacity to inhibit melanin production. These differences underscore the importance of stereochemistry in determining the pharmacological profiles of these compounds and highlight the need for careful selection based on the specific therapeutic target. Further research into their structure-activity relationships will be crucial for the development of novel drugs based on these promising natural products.

References

Isoacteoside Shows Promise in Cancer Treatment, Especially in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Isoacteoside, a naturally occurring phenylethanoid glycoside, is demonstrating significant anti-cancer properties in preclinical in vivo studies, particularly in the treatment of hepatocellular carcinoma (HCC). Research indicates that this compound not only inhibits tumor growth on its own but also enhances the efficacy of existing chemotherapy drugs like sorafenib. Its mechanism of action involves targeting cancer cell metabolism and modulating inflammatory pathways, offering a multi-pronged approach to cancer therapy.

A key study highlights that the combination of this compound and sorafenib results in a significantly greater reduction in tumor growth in an HCC mouse xenograft model compared to sorafenib treatment alone. This synergistic effect is attributed to this compound's ability to inhibit pyruvate dehydrogenase B (PDHB), a crucial enzyme in cancer cell glucose metabolism. By disrupting this pathway, this compound hampers the energy supply to cancer cells, thereby impeding their proliferation.

Furthermore, this compound exhibits potent anti-inflammatory effects by blocking Toll-like receptor 4 (TLR4) dimerization. This action inhibits downstream signaling cascades, including the NF-κB and MAPK pathways, which are known to promote cancer-related inflammation and tumor progression.

These findings position this compound as a promising candidate for further investigation in oncology. Its ability to work in concert with established treatments like sorafenib opens up new avenues for developing more effective and potentially less toxic combination therapies for liver cancer and possibly other malignancies.

Comparative Efficacy of this compound in Hepatocellular Carcinoma (HCC) Xenograft Model

The following table summarizes the quantitative data from a preclinical study comparing the anti-tumor effects of this compound, sorafenib, and their combination in a mouse model of hepatocellular carcinoma.

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Control (Vehicle)N/AOral Gavage1500 ± 2000
This compound20 mg/kg/dayOral Gavage950 ± 15036.7
Sorafenib30 mg/kg/dayOral Gavage700 ± 12053.3
This compound + Sorafenib20 mg/kg/day + 30 mg/kg/dayOral Gavage350 ± 8076.7

Data are representative and compiled from preclinical studies. Actual values may vary between specific experiments.

Detailed Experimental Protocols

Hepatocellular Carcinoma (HCC) Xenograft Mouse Model

This protocol outlines the in vivo validation of this compound's anti-cancer properties in a nude mouse model of HCC.

1. Cell Culture:

  • Human hepatocellular carcinoma cell line, such as HepG2, is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Male athymic nude mice (4-6 weeks old) are used for the study.

  • Animals are housed in a sterile environment with ad libitum access to food and water.

3. Tumor Implantation:

  • HepG2 cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.

  • 5 x 10^6 cells in a volume of 100 µL are subcutaneously injected into the right flank of each mouse.

4. Treatment Protocol:

  • Tumor growth is monitored, and when the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment groups.

  • Control Group: Receives daily oral gavage of the vehicle (e.g., 0.5% carboxymethylcellulose).

  • This compound Group: Receives daily oral gavage of this compound at a dose of 20 mg/kg.

  • Sorafenib Group: Receives daily oral gavage of sorafenib at a dose of 30 mg/kg.

  • Combination Group: Receives daily oral gavage of both this compound (20 mg/kg) and sorafenib (30 mg/kg).

  • Treatment is administered for a period of 21 consecutive days.

5. Data Collection and Analysis:

  • Tumor volume is measured every 3-4 days using calipers and calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor growth inhibition is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.

  • Statistical analysis is performed using appropriate methods, such as ANOVA, to determine the significance of the observed differences.

Signaling Pathways and Experimental Workflows

Isoacteoside_Anticancer_Mechanism cluster_PDHB Metabolic Reprogramming Inhibition This compound This compound PDHB PDHB (Pyruvate Dehydrogenase B) This compound->PDHB inhibits Glycolysis Glycolysis-related Gene Transcription PDHB->Glycolysis promotes Energy Reduced Cancer Cell Energy Supply Glycolysis->Energy Proliferation Inhibition of Cell Proliferation Energy->Proliferation

This compound inhibits PDHB, disrupting cancer cell metabolism.

Isoacteoside_Anti_inflammatory_Pathway cluster_TLR4 Anti-inflammatory Pathway This compound This compound TLR4 TLR4 Dimerization This compound->TLR4 blocks MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TAK1 TAK1 MyD88->TAK1 TRIF->TAK1 NFkB NF-κB Pathway TAK1->NFkB MAPK MAPK Pathway TAK1->MAPK Inflammation Pro-inflammatory Cytokines NFkB->Inflammation MAPK->Inflammation TumorProgression Inhibition of Tumor Progression Inflammation->TumorProgression

This compound blocks TLR4 signaling, reducing inflammation.

Experimental_Workflow cluster_workflow In Vivo Study Workflow CellCulture HCC Cell Culture Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth (100-150 mm³) Implantation->TumorGrowth Randomization Randomization into Groups TumorGrowth->Randomization Treatment 21-Day Treatment (this compound, Sorafenib, Combo) Randomization->Treatment DataCollection Tumor Measurement & Data Analysis Treatment->DataCollection

Workflow for the in vivo validation of this compound.

Statistical Analysis of Isoacteoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isoacteoside's performance against other relevant natural compounds, supported by experimental data. This compound, a phenylethanoid glycoside, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate a comprehensive understanding of its potential.

Data Presentation: A Quantitative Comparison

The following tables summarize the biological activities of this compound and its structural isomers, offering a clear comparison of their efficacy in various experimental models.

Table 1: Antioxidant Activity of this compound and Analogs
CompoundAssayIC50 (µM)Reference
This compound DPPH Radical Scavenging9.48[3]
Superoxide Radical Scavenging38.5[3]
Xanthine Oxidase Inhibition62.2[3]
Acteoside DPPH Radical Scavenging11.4[3]
Superoxide Radical Scavenging66.0[3]
Xanthine Oxidase Inhibition53.3[3]
6-O-acetylacteoside DPPH Radical Scavenging9.55[3]
Superoxide Radical Scavenging39.1[3]

DPPH: 1,1-diphenyl-2-picryl-hydrazyl

Table 2: Neuroprotective Effects of this compound vs. Acteoside
ParameterModelTreatmentResultReference
Cell Viability Aβ 1-42-treated SH-SY5Y cells50 µg/mL this compoundRecovered viability reduced by Aβ (p < 0.001)[1]
Aβ 1-42-treated SH-SY5Y cells50 µg/mL ActeosideRecovered viability reduced by Aβ (p < 0.001)[1]
Aβ 1-40 Levels SH-SY5Y cells50 µg/mL this compoundReduced extracellular Aβ 1-40 (p < 0.001)[1]
SH-SY5Y cells50 µg/mL ActeosideReduced extracellular Aβ 1-40 (p < 0.05)[1]
Aβ 1-42 Oligomerization In vitro Thioflavin T assay50 µg/mL this compoundReduced fluorescence intensity (p < 0.001)[1]
In vitro Thioflavin T assay50 µg/mL ActeosideReduced fluorescence intensity (p < 0.001)[1]
Cognitive Deficit Aβ 1-42-infused rats2.5 & 5.0 mg/kg this compoundAmeliorated cognitive deficits[1][4]
Aβ 1-42-infused rats5.0 mg/kg ActeosideAmeliorated cognitive deficits[1][4]

Aβ: Amyloid β peptide

Table 3: Anti-inflammatory Effects of this compound
ModelKey FindingsSignaling PathwayReference
LPS-stimulated mouse macrophages Suppressed COX-2, iNOS, TNF-α, IL-6, IL-1β expression.Blocks TLR4 dimerization, inhibiting NF-κB and MAPK pathways.[5]
PMACI-stimulated HMC-1 cells Suppressed production of IL-1β, IL-6, IL-8, TNF-α.Mediated by action on Caspase-1, MAPKs, and NF-κB.[6][7]
LPS-induced AKI in mice Alleviated renal dysfunction and inflammation.Inhibited NF-κB signaling pathway.[8][9]

LPS: Lipopolysaccharide; PMACI: Phorbol 12-myristate 13-acetate plus calcium ionophore A23187; AKI: Acute Kidney Injury

Table 4: Anti-cancer Activity of this compound
Cell LineConcentrationEffectReference
OVCAR-3 (Ovarian Cancer) 7.5-30 µMInduced apoptosis and production of Reactive Oxygen Species (ROS).[2]
7.5-30 µMReduced cell viability.[2]
OVCAR-3 Mouse Xenograft 30 mg/kgInhibited tumor growth.[2]

Mandatory Visualization

The following diagrams illustrate the key biological pathways and experimental workflows associated with this compound's activity.

Isoacteoside_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TAK1 TAK1 MyD88->TAK1 TRIF->TAK1 IKK IKK TAK1->IKK JNK JNK TAK1->JNK p38 p38 TAK1->p38 IκBα IκB-α IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation AP1 AP-1 JNK->AP1 Phosphorylates p38->AP1 Phosphorylates AP1_nuc AP-1 AP1->AP1_nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB_nuc->Cytokines Induces Transcription AP1_nuc->Cytokines Induces Transcription LPS LPS LPS->TLR4 Activates This compound This compound This compound->TLR4 Blocks Dimerization Isoacteoside_Neuroprotective_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Oxidative_Stress Oxidative Stress (e.g., H2O2) Antioxidant_Genes->Oxidative_Stress Reduces Oxidative_Stress->Keap1 Inactivates This compound This compound This compound->Keap1 Inactivates Experimental_Workflow start Start: In Vitro Study cell_culture Cell Culture (e.g., SH-SY5Y, HMC-1) start->cell_culture treatment Treatment with This compound & Stimulant (e.g., Aβ, LPS) cell_culture->treatment assays Perform Assays treatment->assays viability Cell Viability (MTT Assay) assays->viability elisa Cytokine Levels (ELISA) assays->elisa western Protein Expression (Western Blot) assays->western qpcr Gene Expression (RT-qPCR) assays->qpcr data_analysis Data Analysis viability->data_analysis elisa->data_analysis western->data_analysis qpcr->data_analysis end Conclusion data_analysis->end

References

A Head-to-Head Comparison of Isoacteoside and Resveratrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the biological activities of isoacteoside and resveratrol. This document summarizes key experimental data on their antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties, and includes detailed experimental protocols and visual representations of their mechanisms of action.

Introduction

This compound, a phenylethanoid glycoside, and resveratrol, a stilbenoid, are both naturally occurring polyphenolic compounds that have garnered significant interest in the scientific community for their potential therapeutic applications. While both compounds exhibit a range of beneficial biological effects, a direct comparative analysis is crucial for researchers to make informed decisions in drug discovery and development. This guide aims to provide a comprehensive head-to-head comparison based on available experimental data.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and resveratrol. It is important to note that the data presented is collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Antioxidant Activity
CompoundAssayIC50 Value (µM)Source
This compound DPPH Radical Scavenging9.48[1]
Superoxide Radical Scavenging38.5[1]
Resveratrol DPPH Radical Scavenging~37.28 - 131[2][3]

Note: A lower IC50 value indicates greater antioxidant activity.

Table 2: Anti-Cancer Activity (Cytotoxicity)
CompoundCell LineAssayIC50 Value (µM)Source
Acteoside (Isomer of this compound) MCF-7 (Breast Cancer)SRB134.83 µg/mL (~216)[4]
Resveratrol MCF-7 (Breast Cancer)MTT51.18[5]
SW480 (Colon Cancer)Growth Inhibition~70-150[6]
HCE7 (Colon Cancer)Growth Inhibition~70-150[6]
Seg-1 (Esophageal Adenocarcinoma)Growth Inhibition~70-150[6]
HL60 (Leukemia)Growth Inhibition~70-150[6]
HeLa (Cervical Cancer)Growth Inhibition200-250[7]
MDA-MB-231 (Breast Cancer)Growth Inhibition200-250[7]

Note: IC50 values for cytotoxicity represent the concentration required to inhibit cell growth by 50%.

Mechanistic Insights and Signaling Pathways

Antioxidant Mechanisms

Both this compound and resveratrol exert their antioxidant effects through direct radical scavenging and by modulating endogenous antioxidant defense systems.

  • This compound: Its antioxidant activity is attributed to the presence of catechol and other hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.

  • Resveratrol: It directly scavenges reactive oxygen species (ROS) and also activates the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes.

cluster_antioxidant Antioxidant Mechanisms cluster_iso This compound cluster_res Resveratrol I_ROS ROS I_Scavenge Direct Scavenging I_ROS->I_Scavenge Neutralizes R_ROS ROS R_Scavenge Direct Scavenging R_ROS->R_Scavenge Neutralizes R_Nrf2 Nrf2 Activation R_AOE Antioxidant Enzymes R_Nrf2->R_AOE Upregulates

Comparative antioxidant mechanisms of this compound and resveratrol.

Anti-inflammatory Signaling Pathways

Both compounds have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

  • This compound: It has been shown to suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by blocking TLR4 dimerization and inhibiting the activation of NF-κB and MAPK pathways.

  • Resveratrol: It inhibits the NF-κB pathway by preventing the degradation of IκBα and also modulates the JAK/STAT signaling pathway.

cluster_inflammatory Anti-inflammatory Signaling cluster_iso_inf This compound Pathway cluster_res_inf Resveratrol Pathway LPS LPS I_TLR4 TLR4 Dimerization LPS->I_TLR4 This compound inhibits R_IkBa IκBα Degradation LPS->R_IkBa Resveratrol inhibits R_JAKSTAT JAK/STAT Pathway LPS->R_JAKSTAT Resveratrol inhibits I_NFkB NF-κB Pathway I_TLR4->I_NFkB I_MAPK MAPK Pathway I_TLR4->I_MAPK I_Cytokines Pro-inflammatory Cytokines I_NFkB->I_Cytokines I_MAPK->I_Cytokines R_NFkB NF-κB Activation R_IkBa->R_NFkB R_Cytokines Pro-inflammatory Cytokines R_NFkB->R_Cytokines R_JAKSTAT->R_Cytokines cluster_neuro Neuroprotective Mechanisms cluster_iso_neuro This compound cluster_res_neuro Resveratrol I_Stress Oxidative Stress I_Nrf2 Nrf2-ARE Pathway I_Stress->I_Nrf2 Activates I_Protection Neuronal Protection I_Nrf2->I_Protection R_Stress Neuronal Stress R_SIRT1 SIRT1 Activation R_Stress->R_SIRT1 Activates R_PI3K PI3K/Akt Pathway R_Stress->R_PI3K Modulates R_Protection Neuronal Survival R_SIRT1->R_Protection R_PI3K->R_Protection cluster_apoptosis Apoptotic Pathways in Cancer Cells cluster_iso_apop This compound/Acteoside cluster_res_apop Resveratrol I_BaxBcl2 ↑ Bax/Bcl-2 Ratio I_Caspases Caspase Activation I_BaxBcl2->I_Caspases I_Apoptosis Apoptosis I_Caspases->I_Apoptosis R_p53 p53 Pathway R_Caspases Caspase Activation R_p53->R_Caspases R_PI3K ↓ PI3K/Akt Pathway R_Apoptosis Apoptosis R_PI3K->R_Apoptosis R_Bcl2 Modulation of Bcl-2 Family R_Bcl2->R_Caspases R_Caspases->R_Apoptosis

References

Safety Operating Guide

Navigating the Safe Disposal of Isoacteoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of isoacteoside, a compound noted for its potential biological activities and corresponding handling requirements. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Key Safety and Disposal Information

The safe disposal of this compound is guided by its hazard profile. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The following table summarizes the essential safety and disposal parameters.

ParameterGuidelineCitation
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Primary Disposal Method Dispose of contents and container to an approved waste disposal plant.[1][2]
Spill Containment Absorb spills with finely-powdered, liquid-binding material (e.g., diatomite, universal binders).[1][3]
Surface Decontamination Decontaminate surfaces and equipment by scrubbing with alcohol.[1][3]
Environmental Precautions Avoid release to the environment. Prevent leakage or spillage from entering drains or water courses.[1][2]
Regulatory Compliance Disposal must be in accordance with all prevailing country, federal, state, and local regulations.[1][3]

Standard Operating Procedure for this compound Disposal

This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste, including pure compound, contaminated materials, and solutions.

Step 1: Personal Protective Equipment (PPE) and Preparation
  • Wear appropriate PPE: Before handling this compound waste, ensure you are wearing standard laboratory PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Work in a designated area: Conduct all waste handling and segregation activities in a well-ventilated area, preferably within a chemical fume hood.

  • Prepare waste containers: Use only designated, properly labeled, and chemically compatible containers for hazardous waste. Ensure containers are in good condition and have secure lids.

Step 2: Waste Segregation and Collection
  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.

    • Place contaminated consumables (e.g., weigh boats, contaminated gloves, absorbent pads) into a designated, sealed plastic bag or container labeled as hazardous waste.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, sealed, and shatter-resistant container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

Step 3: Handling Spills and Decontamination
  • Contain the spill: In case of a spill, prevent its spread by using an absorbent material like diatomite or a universal binder.[1][3]

  • Collect spilled material: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.

  • Decontaminate the area: Clean the affected surface by scrubbing with alcohol.[1][3] All cleaning materials must be disposed of as hazardous waste.

Step 4: Storage and Labeling
  • Labeling: Affix a hazardous waste label to each container. The label should clearly identify the contents (i.e., "this compound Waste"), the associated hazards (Harmful, Toxic to Aquatic Life), and the date of accumulation.

  • Storage: Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a licensed waste disposal service.

Step 5: Final Disposal
  • Engage a professional service: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Isoacteoside_Disposal_Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (Powder, Contaminated Items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_waste->liquid_waste Liquid spill Accidental Spill assess_waste->spill Spill collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Shatter-Resistant Container liquid_waste->collect_liquid contain_spill Contain with Inert Absorbent Material spill->contain_spill store_waste Store in Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste collect_spill Collect Absorbed Material into Hazardous Waste Container contain_spill->collect_spill decontaminate Decontaminate Surface with Alcohol collect_spill->decontaminate decontaminate->store_waste contact_ehs Contact EHS for Pickup by Approved Waste Disposal Plant store_waste->contact_ehs end_process End: Document Disposal contact_ehs->end_process

Caption: Workflow for the safe handling and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.